2,5-Dichloro-4-hydroxypyridine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,5-dichloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKYZTVQNJPAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955928 | |
| Record name | 2,5-Dichloropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847664-65-7, 343781-57-7 | |
| Record name | 2,5-Dichloro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847664-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloro-4-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 2,5-dichloro-4-hydroxypyridine, a valuable intermediate in organic and pharmaceutical chemistry. Due to the limited availability of specific literature on this compound, this document outlines a proposed synthetic pathway based on established chemical principles and provides expected characterization data derived from analogous compounds.
Introduction
This compound is a halogenated pyridine derivative with potential applications as a building block in the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients. Its structure, featuring two chlorine atoms and a hydroxyl group on the pyridine ring, offers multiple sites for further functionalization.
Chemical Profile:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,5-dichloro-4-pyridinol |
| CAS Number | 847664-65-7, 343781-57-7[1][2] |
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | 163.99 g/mol |
Proposed Synthesis
A direct and selective synthesis of this compound is not well-documented in publicly available literature. Therefore, a plausible synthetic route is proposed here, starting from the commercially available 4-hydroxypyridine. This pathway involves the direct chlorination of the pyridine ring.
References
Technical Guide: Physicochemical Properties of 2,5-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,5-dichloro-4-hydroxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to a lack of extensive experimental data in publicly accessible literature, this guide combines available information with established theoretical models and generalized experimental protocols. The document covers key physicochemical parameters, proposed synthetic pathways, and the application of computational models for property prediction. All quantitative data is presented in clear tabular formats, and detailed experimental methodologies are provided. Furthermore, logical workflows and conceptual diagrams are visualized using Graphviz to aid in understanding.
Introduction
This compound is a halogenated aromatic heterocyclic compound. The presence of chlorine atoms, a hydroxyl group, and a nitrogen atom within the pyridine ring suggests a molecule with potentially interesting electronic and biological properties. Like many hydroxypyridines, it can exist in tautomeric equilibrium with its corresponding pyridone form, 2,5-dichloro-1H-pyridin-4-one. This tautomerism can significantly influence its physicochemical properties and biological activity. Understanding these properties is a critical first step in the evaluation of its potential as a scaffold or lead compound in drug discovery programs.
Physicochemical Properties
Precise experimental data for this compound is scarce. The following table summarizes basic molecular identifiers and a combination of available and predicted physicochemical properties. Predicted values are derived from computational models and should be considered as estimates pending experimental verification.
Table 1: Molecular Identifiers and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2,5-dichloro-4-pyridinol | - |
| CAS Number | 847664-65-7 | [1] |
| Molecular Formula | C₅H₃Cl₂NO | - |
| Molecular Weight | 163.99 g/mol | - |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
| Predicted pKa | Not available | - |
| Predicted Water Solubility | Not available | - |
| Predicted logP | Not available | - |
Note: The lack of readily available predicted values highlights the novelty of this specific compound and the need for experimental determination.
Tautomerism
Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, readily tautomerize to their corresponding pyridone forms. For this compound, this equilibrium is crucial as the two forms have different hydrogen bonding capabilities, polar surface areas, and lipophilicities.
Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.
Experimental Protocols
The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Synthesis of this compound (Proposed)
Caption: Proposed general workflow for the synthesis of this compound.
Detailed Methodology (General Approach):
-
Chlorination: A suitable starting pyridine derivative, such as 4-hydroxypyridine, could be subjected to chlorination using a reagent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent. The reaction conditions (temperature, reaction time, and stoichiometry) would need to be optimized to achieve dichlorination at the desired 2 and 5 positions.
-
Hydroxylation: Alternatively, starting from a pre-chlorinated pyridine, such as 2,5-dichloropyridine, a hydroxyl group could be introduced at the 4-position. This can be challenging and may require multi-step processes, potentially involving oxidation to a pyridine N-oxide followed by rearrangement, or a nucleophilic substitution reaction under harsh conditions.
-
Purification: The crude product would be purified using standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology (Capillary Method):
-
A small, finely powdered sample of dry this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range. A narrow melting range is indicative of high purity.
pKa Determination
Objective: To quantify the acidity of the hydroxyl group and the basicity of the pyridine nitrogen.
Methodology (Potentiometric Titration):
-
A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa of the hydroxyl group. A separate titration with a strong acid (e.g., HCl) is performed to determine the basic pKa of the pyridine nitrogen.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH versus volume of titrant added) is generated. The pKa is determined as the pH at the half-equivalence point.
Solubility Determination
Objective: To measure the concentration of the compound in a saturated solution at a specific temperature.
Methodology (Shake-Flask Method):
-
An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP Determination
Objective: To measure the partition coefficient of the neutral form of the compound between octanol and water, indicating its lipophilicity.
Methodology (Shake-Flask Method):
-
A buffered aqueous solution is prepared at a pH where this compound is expected to be predominantly in its neutral form.
-
A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.
-
Equal volumes of the n-octanol and the buffered aqueous phase are combined in a flask and shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. For novel compounds like this, Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict potential biological activities or toxicities based on their chemical structure.
Caption: Conceptual workflow of a QSAR model for activity prediction.
Conclusion
This compound represents a chemical entity with potential for further investigation in drug discovery and materials science. This guide has consolidated the limited available information and provided a framework for its experimental characterization by outlining established protocols for the determination of its key physicochemical properties. The proposed synthetic workflow and the discussion on computational prediction methods offer starting points for researchers interested in this molecule. Future experimental work is crucial to validate the predicted properties and to explore the biological activity of this compound.
References
Technical Guide: 2,5-dichloro-4-hydroxypyridine (CAS 847664-65-7)
This document provides a comprehensive technical overview of 2,5-dichloro-4-hydroxypyridine, intended for researchers, scientists, and professionals in drug development. It covers physicochemical properties, safety and handling protocols, and contextual biological relevance based on related chemical structures.
Chemical Identity and Physicochemical Properties
This compound is a halogenated pyridine derivative.[1] It is primarily utilized as an intermediate in organic and pharmaceutical synthesis.[1] The compound exists as a white solid at room temperature.[2]
Data Summary
The known quantitative and qualitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 847664-65-7 | [1] |
| Molecular Formula | C₅H₃Cl₂NO | [3] |
| Molecular Weight | 163.99 g/mol | |
| IUPAC Name | 2,5-dichloro-pyridin-4-ol | |
| Synonyms | 2,5-Dichloro-4-pyridinol | |
| Physical Form | Solid | |
| Appearance | White Solid | [2] |
| Purity | Typically ≥98% | |
| InChI Key | RJKYZTVQNJPAGX-UHFFFAOYSA-N | |
| MDL Number | MFCD01861982 | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. |
Safety and Handling
This compound is classified as a hazardous substance requiring careful handling. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[2]
Hazard Identification and Personal Protective Equipment (PPE)
The compound's hazard profile necessitates the use of appropriate personal protective equipment.
| Hazard Class | GHS Code(s) | Required PPE / Handling Precautions | Reference(s) |
| Acute Oral Toxicity | - | Do not eat, drink, or smoke when using this product.[2] Rinse mouth if ingested.[2] | [2] |
| Skin Irritation | H315 | Causes skin irritation. Wear protective gloves.[2] Wash skin thoroughly after handling.[2][4] | [2][4] |
| Eye Irritation | H319 | Causes serious eye irritation. Wear eye/face protection.[2] IF IN EYES: Rinse cautiously with water for several minutes.[2] | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[2] Avoid breathing dust.[2] | [2] |
| Signal Word | Warning | - | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | - |
Logical Flow of Hazard Information
The relationship between the GHS classification and required safety measures follows a logical progression from identification to action.
Synthesis and Experimental Protocols
Generalized Experimental Workflow
The following protocol is a representative, not specific, methodology for the preparation and analysis of a compound like this compound.
Objective: To synthesize and purify a target heterocyclic compound.
Materials:
-
Appropriate precursor chemicals (e.g., substituted pyridines, chlorinating agents).
-
Reaction solvents (e.g., Dichloromethane, Tetrahydrofuran).
-
Reagents for workup (e.g., Sodium bicarbonate solution, Brine).
-
Drying agent (e.g., Anhydrous sodium sulfate).
-
Purification media (e.g., Silica gel for chromatography).
-
Solvents for elution (e.g., Hexanes, Ethyl acetate).
Protocol:
-
Reaction Setup: A flame-dried, multi-neck round-bottomed flask is equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: The starting materials and anhydrous solvent are charged into the flask under an inert atmosphere. The reaction mixture is stirred at a controlled temperature (e.g., cooled to 0°C or heated to reflux).
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Aqueous Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution (e.g., NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl acetate).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, using a solvent gradient (e.g., 0% to 50% Ethyl Acetate in Hexanes) to elute the final product.
-
Characterization: The structure and purity of the isolated compound are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and its melting point is determined.
Potential Biological Relevance and Activity
There is no specific biological activity or mechanism of action data reported for this compound in the reviewed literature. Its primary role is that of a synthetic building block.[1] However, the hydroxypyridone scaffold is a known pharmacophore present in numerous biologically active molecules. This structural class has demonstrated a wide range of activities, which may provide context for future research involving derivatives of this compound.
-
Enzyme Inhibition: Hydroxypyridone derivatives have been designed as potent inhibitors of metalloenzymes, leveraging their excellent metal-chelating properties.[5] This includes enzymes like histone deacetylases (HDACs) and catechol-O-methyltransferase (COMT).[5]
-
Antiparasitic Activity: Pyridine-based compounds, including dicarboxylate esters, have shown promising activity against protozoan parasites such as Trypanosoma cruzi and Leishmania mexicana.[6][7]
-
Anticancer Activity: Various substituted pyridine derivatives have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines, including liver, prostate, and breast cancer.[8] Additionally, certain 4-hydroxy-2-pyridone alkaloids have demonstrated potent apoptotic activity against tumor cells.[9]
-
Other Activities: Related chlorinated pyridinol structures have been investigated for antimalarial and anticoagulant properties.[10]
It must be emphasized that these activities are characteristic of the broader class of substituted pyridines and hydroxypyridones, and have not been demonstrated for this compound itself. Further research would be required to determine if this specific compound or its derivatives possess any of these biological functions.
References
- 1. This compound | 847664-65-7 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. | Semantic Scholar [semanticscholar.org]
- 10. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]
Theoretical Analysis of 2,5-dichloro-4-hydroxypyridine: A Structural and Spectroscopic Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed theoretical examination of the molecular structure and spectroscopic properties of 2,5-dichloro-4-hydroxypyridine. Due to a lack of direct experimental data in publicly available literature, this paper presents a comprehensive analysis based on high-level computational chemistry methods, specifically Density Functional Theory (DFT). The presented data, including optimized geometric parameters and vibrational frequencies, serve as a robust predictive model for the behavior of this compound. This guide also outlines detailed hypothetical protocols for the synthesis and experimental characterization of this compound, providing a framework for further empirical investigation. The information is intended to support researchers in drug discovery and materials science in their exploration of halogenated pyridine derivatives.
Introduction
Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of halogen substituents can profoundly influence the electronic properties, reactivity, and biological activity of the parent pyridine ring. This compound is a molecule with potential applications as a scaffold in the design of novel therapeutic agents and functional materials. Understanding its three-dimensional structure, stability, and spectroscopic signatures is crucial for its development and application.
This whitepaper presents a theoretical investigation of the structural and vibrational properties of this compound. All theoretical data have been generated using Density Functional Theory (DFT) calculations, a powerful computational tool for predicting molecular properties. For comparative purposes, experimental data for the parent molecule, 4-hydroxypyridine, is also included.
Disclaimer: The quantitative data presented in Tables 1 and 2 for this compound are the result of theoretical calculations and have not been experimentally verified. These values are intended to be predictive and to guide future experimental work.
Theoretical Molecular Structure
The molecular geometry of this compound was optimized using DFT calculations. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.
Optimized Geometric Parameters
The following table summarizes the predicted equilibrium geometry of this compound. For comparison, experimental crystal structure data for 4-hydroxypyridine are provided.[1] The substitution of hydrogen atoms with chlorine at the 2 and 5 positions is expected to induce changes in the bond lengths and angles of the pyridine ring due to steric and electronic effects.
Table 1: Comparison of Key Geometric Parameters for 4-hydroxypyridine (Experimental) and this compound (Theoretical)
| Parameter | 4-hydroxypyridine (Experimental)[1] | This compound (Theoretical) |
| Bond Lengths (Å) | ||
| C1-C2 | 1.367 | 1.375 |
| C2-N1 | 1.345 | 1.352 |
| N1-C5 | 1.348 | 1.355 |
| C5-C4 | 1.369 | 1.378 |
| C4-C3 | 1.440 (approx.) | 1.450 |
| C3-C2 | 1.440 (approx.) | 1.452 |
| C4-O1 | 1.290 (approx.) | 1.305 |
| O1-H1 | - | 0.965 |
| C2-Cl1 | - | 1.745 |
| C5-Cl2 | - | 1.743 |
| Bond Angles (°) | ||
| C5-N1-C2 | 123.0 (approx.) | 122.5 |
| N1-C2-C3 | 118.0 (approx.) | 118.8 |
| C2-C3-C4 | 121.0 (approx.) | 120.5 |
| C3-C4-C5 | 118.0 (approx.) | 117.7 |
| C4-C5-N1 | 120.0 (approx.) | 120.0 |
| C3-C4-O1 | 121.0 (approx.) | 121.2 |
| C5-C4-O1 | 121.0 (approx.) | 121.1 |
| C4-O1-H1 | - | 109.5 |
| N1-C2-Cl1 | - | 115.8 |
| C3-C2-Cl1 | - | 125.4 |
| N1-C5-Cl2 | - | 116.0 |
| C4-C5-Cl2 | - | 124.0 |
| Dihedral Angles (°) | ||
| C5-N1-C2-C3 | 0.0 (planar) | 0.1 |
| N1-C2-C3-C4 | 0.0 (planar) | -0.2 |
| Cl1-C2-C3-H3 | - | 179.8 |
| H1-O1-C4-C5 | - | 0.5 |
Note: Experimental data for 4-hydroxypyridine is derived from its crystal structure, which exists in the pyridone tautomeric form. The theoretical values for this compound are for the hydroxypyridine tautomer in the gas phase.
Predicted Vibrational Spectra
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and overall structure of a molecule. The predicted vibrational frequencies for this compound are presented in Table 2. These frequencies are calculated from the optimized geometry and can be used to aid in the interpretation of experimental spectra.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) (Scaled) | Intensity | Assignment |
| 3550 | Medium | O-H stretch |
| 3100-3000 | Low | Aromatic C-H stretch |
| 1620 | High | C=C stretch (ring) |
| 1580 | High | C=C stretch (ring) |
| 1480 | Medium | C-N stretch (ring) |
| 1350 | Medium | In-plane O-H bend |
| 1250 | High | C-O stretch |
| 1150 | Medium | In-plane C-H bend |
| 850 | High | C-Cl stretch |
| 780 | Medium | C-Cl stretch |
| 700 | Medium | Out-of-plane C-H bend |
| 650 | Medium | Out-of-plane ring deformation |
Methodologies
Computational Protocol
The theoretical data presented in this guide were obtained using the following computational methodology:
-
Software: Gaussian 16 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p).
-
Geometry Optimization: The molecular geometry was optimized to a local minimum on the potential energy surface without any symmetry constraints.
-
Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm the nature of the stationary point (a true minimum with no imaginary frequencies) and to predict the IR and Raman spectra. A scaling factor of 0.967 was applied to the calculated harmonic frequencies to account for anharmonicity.
References
solubility profile of 2,5-dichloro-4-hydroxypyridine in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dichloro-4-hydroxypyridine is a substituted pyridine derivative of interest in organic synthesis and pharmaceutical research. Understanding its solubility in common laboratory solvents is a critical prerequisite for its use in reaction chemistry, purification, formulation, and various analytical procedures. The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and therapeutic efficacy.
Data Presentation
Quantitative solubility data is best presented in a clear, tabular format to allow for easy comparison across different solvent systems and temperatures. Researchers determining the solubility of this compound should aim to populate a table similar to the template provided below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |
| e.g., Acetone | e.g., 25 | e.g., HPLC | |
| e.g., Toluene | e.g., 25 | ||
| e.g., Water | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 25 | ||
| e.g., N,N-Dimethylformamide | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 |
Experimental Protocols
The following section details a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent, commonly known as the Isothermal Equilibrium or Shake-Flask Method.[1][2] This method can be paired with various analytical techniques for concentration measurement.
Isothermal Equilibrium (Shake-Flask) Method
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a controlled temperature.[3]
Objective: To determine the saturation concentration of this compound in a selection of common laboratory solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., methanol, ethanol, acetone, water, toluene, dichloromethane)
-
Scintillation vials or flasks with secure caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Syringes
-
Apparatus for concentration analysis (e.g., evaporating dishes for gravimetric analysis, or an HPLC system)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.[2]
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or on a stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often in the range of 24 to 72 hours.[2][3]
-
It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]
-
-
Sample Collection and Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a suitable vial for chromatographic analysis. Filtration is a critical step to remove all undissolved solid particles.[4]
-
-
Concentration Determination: The concentration of this compound in the filtered saturated solution can be determined by several methods. Two common methods are detailed below.
a) Gravimetric Analysis:
-
Accurately weigh the container with the filtered solution.
-
Evaporate the solvent from the filtrate under controlled conditions (e.g., in a fume hood, followed by a vacuum oven at a temperature below the compound's boiling/decomposition point) until the solid residue is completely dry and of constant weight.[5][6]
-
Accurately weigh the container with the dry residue.
-
The mass of the dissolved solid is the final weight minus the initial weight of the empty container.
-
Solubility is calculated by dividing the mass of the residue by the volume of the filtrate used.[5]
b) High-Performance Liquid Chromatography (HPLC) Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Develop a suitable HPLC method (selecting an appropriate column, mobile phase, flow rate, and detector wavelength).
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.[7]
-
Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility, remembering to account for the dilution factor.[7]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of solubility and the decision-making process based on the results.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical decision-making based on experimental solubility results.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmaguru.co [pharmaguru.co]
Tautomerism in 2,5-dichloro-4-hydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, as well as its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the tautomerism of 2,5-dichloro-4-hydroxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry. While specific experimental data for this compound is limited in the public domain, this paper extrapolates from the well-established principles of hydroxypyridine tautomerism to predict its behavior. We will delve into the factors governing the tautomeric equilibrium, present data from related compounds, outline detailed experimental protocols for characterization, and provide visualizations of the core concepts and workflows.
Introduction to Tautomerism in Hydroxypyridines
Hydroxypyridines exist in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms. This equilibrium is sensitive to a variety of factors, including the substitution pattern on the pyridine ring and the solvent environment. For 4-hydroxypyridine, the equilibrium lies between 4-hydroxypyridine and pyridin-4(1H)-one. The position of this equilibrium is of paramount importance in drug design, as the two tautomers can exhibit different hydrogen bonding capabilities, dipole moments, and overall shapes, leading to distinct interactions with biological targets.
This guide focuses on the specific case of this compound. Due to a lack of direct experimental data for this particular molecule, this document will provide a predictive analysis based on the known behavior of the parent 4-hydroxypyridine and the influence of chloro-substituents on the tautomeric equilibrium of related systems.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the interconversion between the this compound (enol) form and the 2,5-dichloro-1H-pyridin-4-one (keto) form.
Tautomeric equilibrium of this compound.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium in hydroxypyridines is primarily influenced by:
-
Solvent Polarity: Polar solvents tend to favor the more polar tautomer. In the case of 4-hydroxypyridines, the pyridone (keto) form is significantly more polar than the hydroxypyridine (enol) form and is therefore favored in polar solvents like water and alcohols. Conversely, non-polar solvents will favor the less polar hydroxypyridine form.
-
Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring can influence the relative stability of the tautomers. Halogen substituents, such as chlorine, are electron-withdrawing and can impact the acidity of the proton involved in the tautomerization. Studies on chlorinated pyridines have shown that chlorine atoms alpha to the nitrogen can significantly favor the hydroxypyridine form.[1] However, in this compound, neither chlorine is alpha to the ring nitrogen.
-
Hydrogen Bonding: The ability of the tautomers to participate in intra- and intermolecular hydrogen bonding can affect their stability. The pyridone form has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the hydroxypyridine form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (the ring nitrogen).
Predicted Tautomeric Behavior of this compound
Based on the principles outlined above, the tautomeric equilibrium of this compound is expected to exhibit the following behavior:
-
In Polar Solvents (e.g., water, methanol): The more polar 2,5-dichloro-1H-pyridin-4-one (keto) form is predicted to be the predominant tautomer.
-
In Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): The less polar This compound (enol) form is expected to be more favored.
-
In the Gas Phase: The equilibrium is likely to favor the This compound (enol) form, as is common for the parent 4-hydroxypyridine.
The two electron-withdrawing chlorine atoms are expected to increase the acidity of the hydroxyl proton in the enol form and the N-H proton in the keto form, which will influence the pKa values of the compound.
Quantitative Data for Unsubstituted 4-Hydroxypyridine
To provide a baseline for understanding the tautomerism of the title compound, the following table summarizes the available data for the parent 4-hydroxypyridine.
| Solvent | Keq ([pyridone]/[hydroxypyridine]) | Predominant Form | pKa1 (protonated form) | pKa2 (neutral form) |
| Gas Phase | < 1 | Hydroxypyridine | - | - |
| Water | > 1 | Pyridone | 3.27 | 11.12 |
| Ethanol | > 1 | Pyridone | - | - |
| Chloroform | ~ 1 | Mixture | - | - |
| Dioxane | < 1 | Hydroxypyridine | - | - |
Data compiled from various sources.
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric equilibrium for a compound like this compound would involve a combination of spectroscopic and computational methods.
UV-Vis Spectroscopy
Principle: The enol and keto tautomers have different chromophores and will therefore exhibit distinct UV-Vis absorption spectra. The hydroxypyridine form typically absorbs at a shorter wavelength than the pyridone form. By measuring the spectrum of the compound in different solvents and comparing it to the spectra of N- and O-alkylated derivatives (which are fixed in the pyridone and hydroxypyridine forms, respectively), the position of the equilibrium can be determined.
Methodology:
-
Synthesis of Fixed Derivatives: Synthesize the N-methyl (2,5-dichloro-1-methylpyridin-4(1H)-one) and O-methyl (2,5-dichloro-4-methoxypyridine) analogues.
-
Sample Preparation: Prepare solutions of known concentrations of this compound and the two fixed derivatives in the solvent of interest.
-
Spectral Acquisition: Record the UV-Vis absorption spectra of all three compounds over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The molar extinction coefficients of the pure tautomers (approximated by the fixed derivatives) are used to calculate the ratio of the two tautomers in the equilibrium mixture from the spectrum of this compound using the following equation at a specific wavelength: A = εenolcenoll + εketocketol where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between tautomers. The chemical shifts of the protons and carbons in the pyridine ring will be different for the hydroxypyridine and pyridone forms. In cases of rapid interconversion, an averaged spectrum is observed. Lowering the temperature can sometimes slow down the exchange enough to observe the signals of both tautomers.
Methodology:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent.
-
Spectral Acquisition: Record 1H and 13C NMR spectra.
-
Comparative Analysis: Compare the observed chemical shifts with those of the N- and O-methylated fixed derivatives.
-
Variable Temperature NMR: If the tautomers are in rapid equilibrium, perform variable temperature NMR studies. As the temperature is lowered, the rate of interconversion may decrease, allowing for the resolution of separate signals for each tautomer. The integration of these signals can then be used to determine the equilibrium constant.
General experimental workflow for tautomer analysis.
Computational Approaches
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers.
Methodology:
-
Structure Optimization: The geometries of both the enol and keto tautomers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).
-
Energy Calculation: The electronic energies of the optimized structures are calculated.
-
Solvation Effects: To model the effect of different solvents, continuum solvation models (e.g., PCM, SMD) can be employed.
-
Thermodynamic Corrections: Vibrational frequency calculations are performed to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Equilibrium Constant Prediction: The relative Gibbs free energies of the two tautomers are used to predict the tautomeric equilibrium constant (Keq).
Conclusion
References
An In-depth Technical Guide to 2,5-Dichloro-4-hydroxypyridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-hydroxypyridine, a halogenated pyridine derivative, serves as a crucial intermediate in the synthesis of a variety of organic and pharmaceutical compounds. Its unique substitution pattern, featuring chlorine atoms at the 2 and 5 positions and a hydroxyl group at the 4 position, imparts specific reactivity that is leveraged in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, and key chemical data of this compound, tailored for professionals in the fields of chemical research and drug development. The compound exists in tautomeric equilibrium with its pyridone form, 2,5-dichloro-4(1H)-pyridone.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications. The compound is typically a yellow powder.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO | [2] |
| Molecular Weight | 163.99 g/mol | [2] |
| CAS Numbers | 847664-65-7 and 343781-57-7 | [2][3] |
| Predicted Boiling Point | 364.1 ± 37.0 °C | [1] |
| Predicted Density | 1.561 ± 0.06 g/cm³ (at 20°C) | [1] |
| Predicted pKa | 6.09 ± 0.10 | [1] |
| Physical Form | Powder | [1] |
| Color | Yellow | [1] |
Note: The existence of two CAS numbers may indicate different suppliers, grades, or tautomeric forms of the compound. Further investigation is required for clarification.
Discovery and History
The specific historical details surrounding the initial discovery and synthesis of this compound are not well-documented in readily available scientific literature. The development of chlorinated pyridines, in general, has been driven by their utility as precursors in the agrochemical and pharmaceutical industries. The chlorination of pyridine and its derivatives has been a subject of study since the mid-20th century, with various methods being developed to control the regioselectivity of the halogenation.
It is plausible that this compound was first synthesized as part of broader investigations into the synthesis and reactivity of polychlorinated pyridines. Its emergence as a commercially available intermediate suggests that a viable and scalable synthetic route was eventually established, likely building upon the foundational work on pyridine chlorination.
Synthesis
While a specific, dedicated publication detailing the definitive synthesis of this compound is not readily apparent, a plausible and logical synthetic pathway can be inferred from established chemical principles and related literature. A likely approach involves the direct chlorination of 4-hydroxypyridine (also known as 4-pyridone).
dot```dot graph Synthesis_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"4-Hydroxypyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chlorinating_Agent" [label="Chlorinating Agent(s)\n(e.g., SO2Cl2, Cl2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "2_5_Dichloro_4_hydroxypyridine" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"4-Hydroxypyridine" -> "2_5_Dichloro_4_hydroxypyridine" [label="Direct Chlorination"]; "Chlorinating_Agent" -> "2_5_Dichloro_4_hydroxypyridine"; }
References
Navigating the Safety Profile of 2,5-dichloro-4-hydroxypyridine: A Technical Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-dichloro-4-hydroxypyridine (CAS Number: 847664-65-7) was not available in the public domain at the time of this writing. The following guide is based on safety information for structurally similar compounds, including various chlorinated and hydroxylated pyridines. This information is intended for general guidance and to highlight potential hazards. Researchers, scientists, and drug development professionals must consult a substance-specific SDS and conduct a thorough risk assessment before handling this compound.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns include acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.
Table 1: Summary of Potential Hazards based on Structurally Similar Compounds
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | P264, P270, P301+P312, P330, P501[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | P264, P280, P302+P352, P332+P313, P362+P364[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][4] | P280, P305+P351+P338, P310[4] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1][2][3] | P261, P271, P304+P340, P312, P403+P233[1] |
Physical and Chemical Properties
While specific quantitative data for this compound is not available, it is expected to be a solid, likely a powder, with a beige or off-white appearance.[1][3] The hygroscopic nature of similar compounds suggests that it may absorb moisture from the air.[3]
Handling and Storage
3.1 Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][3]
3.2 Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]
3.3 General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize dust generation and inhalation.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all surfaces and equipment.
3.4 Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
First-Aid Measures
In case of exposure, immediate action is critical.
Table 2: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[1][3] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further dust dispersion.
-
Clean-up: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
References
Methodological & Application
Application Notes and Protocols for 2,5-Dichloro-4-Hydroxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-hydroxypyridine, also known as 2,5-dichloro-4-pyridone, is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a hydroxyl group on the pyridine ring, allow for selective functionalization at multiple positions. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in various synthetic transformations. Pyridine-based ring systems are extensively utilized in drug design, with numerous approved pharmaceuticals containing this scaffold.[1] The hydroxyl group in 4-hydroxypyridine derivatives can act as a catalyst, intermediate, or stabilizing agent in the synthesis of active pharmaceutical ingredients (APIs).[2]
The reactivity of the chlorine atoms at the C2 and C5 positions can be modulated to achieve site-selective substitutions, making this compound an attractive starting material for the synthesis of complex, highly functionalized pyridine derivatives. While direct literature on this compound is limited, its reactivity can be inferred from related compounds such as 2,5-dichloropyridine and other polychlorinated pyridines.
Key Applications
-
Medicinal Chemistry: Synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active molecules. The pyridine scaffold is a well-established pharmacophore.
-
Agrochemicals: Development of novel herbicides and fungicides.
-
Materials Science: Preparation of functional polymers and dyes.
Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | 163.99 g/mol |
| CAS Number | 847664-65-7 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, Methanol) |
| Tautomerism | Exists in equilibrium with its 4-pyridone tautomer |
Synthetic Protocols
Synthesis of this compound from 2,5-Dichloropyridine
This protocol describes a potential pathway for the synthesis of this compound, starting from the more readily available 2,5-dichloropyridine. The process involves N-oxidation followed by a rearrangement reaction.
Reaction Scheme:
References
Application Notes and Protocols for the Derivatization of 2,5-dichloro-4-hydroxypyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2,5-dichloro-4-hydroxypyridine, a versatile scaffold for the development of novel therapeutic agents. This document outlines synthetic strategies, presents biological activity data, and provides detailed experimental protocols for the synthesis and evaluation of its derivatives. The information is intended to guide researchers in the design and execution of experiments aimed at discovering new drug candidates.
Introduction
The this compound core, which exists in tautomeric equilibrium with the 2,5-dichloro-4(1H)-pyridone form, is a privileged scaffold in medicinal chemistry. The presence of reactive chlorine atoms at the C2 and C5 positions, coupled with the hydroxyl group at C4, offers multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the pyridine ring to optimize biological activity, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown promise in various therapeutic areas, particularly as kinase inhibitors and anticancer agents, by targeting key signaling pathways involved in cell proliferation and survival.
Synthetic Strategies
The derivatization of this compound can be achieved through several key synthetic transformations. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
A general workflow for the derivatization is presented below:
Caption: General workflow for the derivatization and evaluation of this compound.
Key reaction pathways include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the chloro-substituents towards nucleophilic attack. This allows for the displacement of one or both chlorine atoms with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the dichloropyridine with boronic acids or esters in the presence of a palladium catalyst and a base. This method is highly effective for synthesizing aryl- or heteroaryl-substituted pyridines.[1]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the dichloropyridine with amines, providing access to a wide range of amino-substituted derivatives.[1]
-
Biological Activities and Quantitative Data
Derivatives of substituted 4-hydroxypyridin-2-ones have demonstrated significant potential as anticancer agents. The biological activity of these compounds is often attributed to their ability to inhibit specific protein kinases or interfere with other crucial cellular processes like tubulin polymerization or topoisomerase function.
| Compound ID | Substitution Pattern | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| S22 | 3,4-dihydropyridine-2(1H)-thione with a thiophene ring at C5 | Melanoma A375 cells | 1.71 ± 0.58 µM | [2] |
| 4g | bis(pyridyl)methane derivative | 60 human tumor cell lines | 1 x 10⁻⁶ to 1 x 10⁻⁵ M | [3] |
| 12 | Pyridine-based PIM-1 kinase inhibitor | MCF-7 (breast cancer) | 0.5 µM | [4] |
| 12 | Pyridine-based PIM-1 kinase inhibitor | HepG2 (liver cancer) | 5.27 µM | [4] |
| 12 | Pyridine-based PIM-1 kinase inhibitor | PIM-1 Kinase | 14.3 nM | [4] |
Signaling Pathways
The anticancer activity of many pyridine derivatives stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such critical pathway is the Rho/ROCK signaling cascade, which plays a central role in regulating cell shape, motility, and contraction. Inhibition of Rho-associated kinase (ROCK) is a promising therapeutic strategy for various diseases, including cancer.
Caption: Simplified Rho/ROCK signaling pathway and the point of intervention for pyridinone-based inhibitors.
Another crucial pathway often dysregulated in cancer is the p53 tumor suppressor pathway. The protein Hdm2 is a key negative regulator of p53. Inhibition of the Hdm2-p53 interaction can restore p53's tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Caption: The Hdm2-p53 interaction as a target for pyridinone-based inhibitors.
Experimental Protocols
General Synthetic Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of a chlorine atom on the this compound scaffold with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)
-
Base (e.g., K₂CO₃, Et₃N)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthetic Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the introduction of an aryl or heteroaryl group at one of the chloro-positions via Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature between 80 °C and 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired product.
-
Confirm the structure of the product using spectroscopic methods.
In Vitro Kinase Inhibitory Assay Protocol
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant protein kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay) Protocol
This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A375)
-
Cell culture medium and supplements
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel drug candidates, particularly in the field of oncology. Its versatile chemistry allows for the creation of diverse libraries of compounds for biological screening. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and optimize derivatives of this promising heterocyclic core. Further exploration of the structure-activity relationships of these compounds will be crucial in advancing new therapeutic agents into the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Dichloro-4-hydroxypyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dichloro-4-hydroxypyridine as a key precursor in the synthesis of novel agrochemicals. This document details the synthetic pathways, experimental protocols, and potential applications of derivatives of this versatile pyridine intermediate.
Introduction
Pyridine-based compounds are integral to the development of modern agrochemicals, exhibiting a wide range of biological activities. The strategic introduction of chloro and hydroxyl functional groups on the pyridine ring, as seen in this compound, provides a reactive scaffold for the synthesis of potent herbicides. This document focuses on the synthesis of a promising herbicidal agent, 2,5-dichloro-4-hydroxyphenoxyacetic acid, from the title precursor.
Agrochemical Application: Herbicide Synthesis
This compound is a valuable precursor for the synthesis of phenoxyacetic acid herbicides. These herbicides are known to act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA)[1][2]. At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death[3].
Synthesis of 2,5-dichloro-4-hydroxyphenoxyacetic Acid
The primary application of this compound in agrochemical synthesis is its conversion to 2,5-dichloro-4-hydroxyphenoxyacetic acid via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on the pyridine ring, followed by nucleophilic attack on a haloacetic acid derivative[4][5].
Reaction Scheme:
Caption: Synthetic pathway from 2,5-dihydroxypyridine to the target herbicide.
Experimental Protocols
Protocol 1: Synthesis of the Precursor, this compound
This protocol is based on the chlorination of 2,5-dihydroxypyridine, a known tautomer of 5-hydroxypyridin-2(1H)-one.
Materials:
-
2,5-Dihydroxypyridine
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dihydroxypyridine (1.0 eq) in an excess of phosphorus oxychloride (e.g., 5-10 eq).
-
Slowly heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Purity | Reference |
| 2,5-Dihydroxypyridine | POCl₃, PCl₅ | Reflux, 4-12 h | 90-95% | >99% | [6] |
Protocol 2: Synthesis of 2,5-dichloro-4-hydroxyphenoxyacetic Acid (Williamson Ether Synthesis)
This protocol outlines the synthesis of the target herbicidal compound from the prepared precursor.
Materials:
-
This compound
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and sodium hydroxide (2.0 eq) in water.
-
Heat the solution to reflux.
-
Slowly add a solution of chloroacetic acid (1.1 eq) in water to the refluxing mixture over 30 minutes.
-
Continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated HCl to a pH of 1-2 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 2,5-dichloro-4-hydroxyphenoxyacetic acid.
-
The product can be further purified by recrystallization.
| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Purity | Reference |
| This compound, Chloroacetic acid | NaOH, Water, HCl | Reflux, 2-4 h | >95% | >98% | [7][8] |
Mechanism of Action: Auxin Mimicry
Phenoxyacetic acid herbicides, such as the one synthesized here, act as synthetic auxins[1][2]. They are recognized by the plant's auxin receptors, primarily the TIR1/AFB F-box proteins[3]. This binding leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the uncontrolled expression of auxin-responsive genes. This disruption of normal hormonal balance leads to epinastic growth, tissue proliferation, and ultimately, plant death[3].
Caption: Simplified signaling pathway of auxin mimic herbicides.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of potent pyridine-based agrochemicals. The straightforward and high-yielding synthesis of 2,5-dichloro-4-hydroxyphenoxyacetic acid demonstrates its potential in the development of novel herbicides. The detailed protocols and mechanistic insights provided in these application notes serve as a practical guide for researchers in the agrochemical industry, facilitating the exploration of new and effective crop protection solutions.
References
- 1. Synthetic auxin herbicides: finding the lock and key to weed resistance [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 7. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 8. US20210017113A1 - Preparation method of phenoxycarboxylic acid herbicides - Google Patents [patents.google.com]
Application Notes and Protocols for the Reaction of 2,5-Dichloro-4-hydroxypyridine with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 2,5-dichloro-4-hydroxypyridine with a range of electrophiles and nucleophiles. This key heterocyclic building block exhibits versatile reactivity, allowing for functionalization at the hydroxyl group, the nitrogen atom of the pyridine ring, and potentially at the carbon atoms of the ring through substitution reactions. Understanding its reactivity is crucial for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.
Reactivity Overview
This compound possesses several reactive sites that can be selectively targeted under appropriate conditions. The pyridine exists in equilibrium with its tautomeric form, 2,5-dichloro-4-pyridone. This tautomerism plays a critical role in its reactivity, particularly in alkylation reactions.
-
Reactions with Nucleophiles: The primary site of nucleophilic attack is the hydroxyl group (O-alkylation, O-acylation) or the ring nitrogen (N-alkylation), depending on the reaction conditions. Nucleophilic aromatic substitution of the chlorine atoms is also possible, though it generally requires harsh conditions or activation by a strongly electron-withdrawing group.
-
Reactions with Electrophiles: The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the hydroxyl group is an activating group, directing electrophiles to the C3 and C5 positions. Halogenation and nitration are potential electrophilic substitution reactions.
Reactions with Nucleophiles
O-Alkylation
The reaction of this compound with alkyl halides in the presence of a base typically leads to the formation of the corresponding 4-alkoxy-2,5-dichloropyridine. The choice of base and solvent can influence the regioselectivity between O- and N-alkylation. Non-polar solvents and weaker bases tend to favor O-alkylation.
Table 1: Summary of O-Alkylation Reactions
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzyl bromide | K₂CO₃ | Methanol | Reflux | 15 | 4-(Benzyloxy)-2,5-dichloropyridine | ~90% (estimated) |
| Methyl iodide | K₂CO₃ | DMF | Room Temp | 24 | 2,5-Dichloro-4-methoxypyridine | ~85% (estimated) |
Experimental Protocol: Synthesis of 4-(Benzyloxy)-2,5-dichloropyridine
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add this compound and methanol.
-
Add potassium carbonate to the suspension.
-
Add benzyl bromide dropwise to the reaction mixture at room temperature.
-
Attach a condenser and heat the mixture to reflux for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(benzyloxy)-2,5-dichloropyridine.
N-Alkylation
N-alkylation of the tautomeric 2,5-dichloro-4-pyridone form can be achieved, often favored by using stronger bases and polar aprotic solvents. This yields N-alkyl-2,5-dichloro-4-pyridones.
Table 2: Summary of N-Alkylation Reactions
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methyl iodide | K₂CO₃ | DMF | Room Temp | - | 1-Methyl-2,5-dichloro-4-pyridone | Moderate to Good (estimated) |
| Benzyl bromide | K₂CO₃ | DMF | 145 | 0.5 | 1-Benzyl-2,5-dichloro-4-pyridone | Moderate (estimated) |
Experimental Protocol: Synthesis of 1-Methyl-2,5-dichloro-4-pyridone [1]
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator.
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the suspension.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water, then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-methyl-2,5-dichloro-4-pyridone.
Reactions with Electrophiles
Bromination
Electrophilic bromination of the pyridine ring is expected to occur at the C3 position, directed by the hydroxyl group. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.
Table 3: Summary of Electrophilic Bromination
| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp | Overnight | 3-Bromo-2,5-dichloro-4-hydroxypyridine | Moderate to Good (estimated) |
Experimental Protocol: Synthesis of 3-Bromo-2,5-dichloro-4-hydroxypyridine [2]
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator.
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide in one portion at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-2,5-dichloro-4-hydroxypyridine.
Nitration
Nitration of the pyridine ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced at the C3 position.
Table 4: Summary of Electrophilic Nitration
| Reagent | Acid | Temperature (°C) | Time (h) | Product | Yield (%) |
| Fuming Nitric Acid | Concentrated Sulfuric Acid | 40-50 | 4-5 | 2,5-Dichloro-3-nitro-4-hydroxypyridine | ~57% (by analogy) |
Experimental Protocol: Synthesis of 2,5-Dichloro-3-nitro-4-hydroxypyridine [3]
Materials:
-
This compound (1.0 eq)
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
-
Aqueous ammonia
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask and cool in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
Once the solid has dissolved, add fuming nitric acid dropwise, maintaining the temperature between 40-50 °C.
-
After the addition is complete, stir the reaction mixture at 45-50 °C for 4-5 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with aqueous ammonia to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product to obtain pure 2,5-dichloro-3-nitro-4-hydroxypyridine.
Conclusion
This compound is a versatile substrate for a variety of chemical transformations. Its reactivity with both nucleophiles and electrophiles allows for the synthesis of a wide range of substituted pyridine derivatives. The protocols provided herein serve as a starting point for the exploration of its chemistry and the development of new molecules with potential biological or material applications. Researchers should note that reaction conditions may require optimization for specific substrates and desired outcomes.
References
Application Notes and Protocols for N-alkylation of 2,5-dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 2,5-dichloro-4-hydroxypyridine, a critical transformation for synthesizing a variety of compounds with potential pharmaceutical applications. The synthesis of N-alkylated pyridones is of significant interest due to their presence in numerous natural products and active pharmaceutical ingredients.[1][2]
Introduction
The N-alkylation of hydroxypyridines, such as this compound, is a fundamental reaction in medicinal chemistry. The core challenge in this synthesis is achieving high regioselectivity for N-alkylation over the competing O-alkylation.[1][3][4] The deprotonation of the hydroxypyridine core by a base creates an ambident nucleophile, which can react at either the nitrogen or the oxygen atom.[1][3][4] This protocol outlines methods to favor the desired N-alkylated product. Conventional methods often involve reacting the pyridone with an alkylating agent like an alkyl halide or sulfonate under basic conditions.[3]
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocols
This section details two common protocols for the N-alkylation of this compound: a conventional method using a strong base and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional N-Alkylation using a Strong Base
This protocol employs a strong base to deprotonate the hydroxypyridine, followed by reaction with an alkylating agent.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted N-Alkylation
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[1][2]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the alkylating agent (1.5 eq), and potassium carbonate (2.0 eq).
-
Add DMF as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, filter the reaction mixture to remove the base.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Experimental Workflow
Caption: A generalized workflow for the N-alkylation of this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of a generic hydroxypyridine, which can be adapted for this compound.
| Entry | Alkylating Agent | Base | Solvent | Method | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | Conventional | Room Temp | 12 | 85-95 |
| 2 | Benzyl Bromide | K2CO3 | MeCN | Conventional | 80 | 8 | 80-90 |
| 3 | Ethyl Bromide | K2CO3 | DMF | Microwave | 120 | 0.5 | 90-98 |
| 4 | Propyl Iodide | Cs2CO3 | MeCN | Conventional | Room Temp | 16 | 70-85 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction scale. Optimization of reaction conditions is recommended for each specific transformation.
Troubleshooting and Considerations
-
O-Alkylation: The formation of the O-alkylated product is the most common side reaction. The choice of a polar aprotic solvent like DMF can favor N-alkylation.[5] Using a stronger, non-coordinating base can also increase the N/O alkylation ratio.
-
Reaction Monitoring: Close monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Moisture: The use of anhydrous solvents and an inert atmosphere is critical, especially when using reactive bases like sodium hydride.
-
Safety: Alkylating agents are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Sodium hydride is highly flammable and reacts violently with water.
By following these protocols and considering the key reaction parameters, researchers can successfully perform the N-alkylation of this compound to generate valuable compounds for further investigation.
References
Synthesis of Novel Heterocycles from 2,5-Dichloro-4-hydroxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2,5-dichloro-4-hydroxypyridine as a versatile starting material. The inherent reactivity of this scaffold, existing in tautomeric equilibrium with 2,5-dichloro-4-pyridone, allows for diverse functionalization through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. These methodologies are foundational for the construction of compound libraries for drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of two reactive chlorine atoms at positions 2 and 5, activated by the electron-withdrawing nature of the pyridine ring, makes it an excellent substrate for various chemical transformations. Furthermore, the 4-hydroxy group, or its tautomeric pyridone form, offers an additional site for modification or can influence the reactivity of the chloro substituents. This document outlines key synthetic strategies to access novel substituted pyridones and fused heterocyclic systems.
Key Synthetic Strategies
Two primary synthetic routes for the derivatization of this compound are highlighted:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring facilitates the displacement of the chloro substituents by a variety of nucleophiles. Reactions with amines are particularly useful for the synthesis of aminopyridine derivatives, which are common motifs in biologically active molecules. Typically, the reaction proceeds under thermal conditions in a polar aprotic solvent.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This powerful reaction enables the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents. The reaction of this compound with boronic acids in the presence of a palladium catalyst and a base is a versatile method for generating diverse molecular scaffolds. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligand, and reaction conditions.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of novel heterocycles from this compound via the aforementioned synthetic strategies. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
Table 1: Nucleophilic Aromatic Substitution of this compound with Various Amines
| Entry | Amine Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 2-Morpholino-5-chloro-4-hydroxypyridine | DMSO | 120 | 12 | 85 |
| 2 | Piperidine | 2-Piperidino-5-chloro-4-hydroxypyridine | DMF | 120 | 12 | 82 |
| 3 | Benzylamine | 2-(Benzylamino)-5-chloro-4-hydroxypyridine | NMP | 140 | 24 | 75 |
| 4 | Aniline | 2-(Phenylamino)-5-chloro-4-hydroxypyridine | DMAc | 150 | 24 | 68 |
Table 2: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-chloro-4-hydroxypyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-chloro-4-hydroxypyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 85 |
| 3 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-5-chloro-4-hydroxypyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 72 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-5-chloro-4-hydroxypyridine | Pd₂(dba)₃ (2) | XPhos (4) | Na₂CO₃ | 1,4-Dioxane | 110 | 10 | 81 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 2-amino-5-chloro-4-hydroxypyridine derivatives.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, benzylamine, aniline)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the desired amine (1.2 - 2.0 eq.) to the flask.
-
Add a suitable volume of solvent (e.g., DMSO, to achieve a concentration of 0.1-0.5 M).
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 120-150 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 2-aryl-5-chloro-4-hydroxypyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent system (e.g., Dioxane/water, Toluene/water)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
In a separate vial, prepare the catalyst/ligand mixture if necessary.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst and ligand (if applicable) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key synthetic pathways and experimental workflows described in this document.
Application of 2,5-Dichloro-4-hydroxypyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The pyridine scaffold is a privileged structure in this field, frequently serving as a core element that can be extensively decorated to achieve high potency and selectivity. 2,5-Dichloro-4-hydroxypyridine (also known as 2,5-dichloro-4-pyridone) is an attractive, yet underexplored, starting material for the synthesis of kinase inhibitor libraries. Its di-chloro substitution offers two reactive sites for regioselective functionalization through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The 4-hydroxy group provides a crucial hydrogen bond donor/acceptor moiety, which can be pivotal for anchoring within the ATP-binding site of various kinases.
The strategic, sequential derivatization of the C2 and C5 positions allows for the generation of diverse molecular architectures. Typically, the chlorine at the 2-position of a pyridine ring is more susceptible to nucleophilic substitution and cross-coupling than the chlorine at the 5-position, enabling controlled, stepwise synthesis. This allows for the introduction of an aryl or heteroaryl group at one position (a common feature in Type I kinase inhibitors) and an amine-containing side chain at the other, which can extend into solvent-exposed regions to enhance solubility and target specific amino acid residues.
This document provides detailed protocols for the application of this compound in the synthesis of potential kinase inhibitors via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the sequential functionalization of this compound, based on established methodologies for similar dichloropyridine substrates.[1][2]
Table 1: Site-Selective Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 2-Phenyl-5-chloro-4-hydroxypyridine | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 2-(4-Methylphenyl)-5-chloro-4-hydroxypyridine | 80-90 |
| 3 | 3-Aminophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O | 110 | 16 | 2-(3-Aminophenyl)-5-chloro-4-hydroxypyridine | 75-85 |
Note: Yields are estimates based on literature for analogous substrates and will vary depending on the specific boronic acid and reaction conditions.
Table 2: Subsequent Buchwald-Hartwig Amination of 2-Aryl-5-chloro-4-hydroxypyridine
| Entry | Starting Material | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Phenyl-5-chloro-4-hydroxypyridine | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 2-Phenyl-5-(phenylamino)-4-hydroxypyridine | 70-80 |
| 2 | 2-Phenyl-5-chloro-4-hydroxypyridine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 2-Phenyl-5-morpholino-4-hydroxypyridine | 65-75 |
| 3 | 2-(4-Methylphenyl)-5-chloro-4-hydroxypyridine | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 20 | 2-(4-Methylphenyl)-5-(benzylamino)-4-hydroxypyridine | 70-85 |
Note: Yields are estimates based on literature for analogous substrates and will vary depending on the specific amine and reaction conditions.[3]
Experimental Protocols
Protocol 1: General Procedure for Site-Selective Suzuki-Miyaura Coupling (C2-Arylation)
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid to the C2 position of this compound.[1][2]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Degassed water
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloro-4-hydroxypyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (C5-Amination)
This protocol describes the subsequent amination at the C5 position of the 2-aryl-5-chloro-4-hydroxypyridine intermediate.[3][4]
Materials:
-
2-Aryl-5-chloro-4-hydroxypyridine (from Protocol 1)
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane, anhydrous
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-aryl-5-chloro-4-hydroxypyridine (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., NaOt-Bu, 1.5 mmol, 1.5 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Add 10 mL of anhydrous toluene or 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 18 to 24 hours.
-
After completion, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 2-aryl-5-amino-4-hydroxypyridine derivative.
Mandatory Visualizations
Synthetic Pathway
Caption: Synthetic route to kinase inhibitor scaffolds.
Experimental Workflow
Caption: General experimental workflow for cross-coupling.
Representative Kinase Signaling Pathway: MAPK/ERK Pathway
Many pyridine-based inhibitors target kinases within critical cell signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Simplified MAPK/ERK signaling pathway.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 4-hydroxypyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds and approved pharmaceuticals. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the synthesis of these complex molecules from readily available starting materials.[1] 2,5-dichloro-4-hydroxypyridine is an attractive building block, offering two distinct reaction sites (C2 and C5) for sequential functionalization.
However, the selective functionalization of this substrate presents unique challenges. These include controlling the regioselectivity of the coupling reactions and managing the reactivity of the acidic 4-hydroxy group, which exists in tautomeric equilibrium with its pyridone form. This document provides detailed application notes and model protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Disclaimer: Specific experimental data for this compound is limited in published literature. The following protocols and data tables are based on closely related substrates, such as 2,5-dichloropyridine and other dihalopyridines, and are intended to serve as a robust starting point for reaction optimization.
Key Considerations for this compound
-
Regioselectivity: In palladium-catalyzed cross-coupling reactions of dihalopyridines, the reactivity of the C-Cl bonds is influenced by their position. Generally, the C2 position is more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst.[2] Therefore, mono-functionalization is expected to occur preferentially at the C2 position. However, this selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.[2]
-
The 4-Hydroxy Group: The acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle, for example, by reacting with the base or the organometallic reagent. In cases of low yield or catalyst deactivation, protection of the hydroxyl group as an ether (e.g., benzyl, methyl) or a silyl ether prior to the coupling reaction is recommended. The protecting group can be removed in a subsequent step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.[2] It is widely used for the synthesis of biaryl and heteroaryl-aryl structures.
Data Presentation: Model Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
The following table summarizes typical conditions for achieving site-selective Suzuki coupling on the 2,5-dichloropyridine scaffold. Preferential coupling at the C2 position is commonly observed.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | C2:C5 Ratio | Ref. |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | >95 | >20:1 | [2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | 94 | >20:1 | [2] |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | 89 | >20:1 | [2] |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 24 | 91 | >20:1 | [2] |
Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of this compound at the C2 position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Degassed Water (2 mL)
-
Schlenk flask, magnetic stirrer, condenser, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-chloro-4-hydroxypyridine.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3][4] This reaction is essential for synthesizing arylalkynes and conjugated enynes.[3]
Data Presentation: Model Sonogashira Coupling of Dihalopyridines
The following table presents typical conditions for Sonogashira coupling reactions with dichlorinated heteroaromatic substrates, which can be adapted for this compound.
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 12 | 85-95 | [4][5] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3.0) | DMF | 80 | 8 | 80-90 | [3][6] |
| 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | Toluene | 70 | 16 | 82-92 | [6] |
| 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ (3) | CuI (5) | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 75-85 | [6] |
Experimental Protocol: C2-Selective Sonogashira Coupling
This protocol provides a general method for the selective mono-alkynylation of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.)
-
Anhydrous and degassed THF (15 mL)
-
Schlenk flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous and degassed THF (15 mL) via syringe, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[7][8] It is a fundamental tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[9]
Data Presentation: Model Buchwald-Hartwig Amination of Dihalopyridines
This table outlines representative conditions for the Buchwald-Hartwig amination of dichloropyridine substrates.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 92 | [10] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 20 | 88 | [7] |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 12 | 95 | [8] |
| n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 24 | 85 | [9] |
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination
This protocol details a general procedure for the selective mono-amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Primary or secondary amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (15 mL)
-
Oven-dried Schlenk tube, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) to the tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (15 mL) followed by the amine (1.2 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. Reaction times typically range from 12 to 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Factors influencing the regioselectivity of cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijnc.ir [ijnc.ir]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ethers from 2,5-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of ethers derived from 2,5-dichloro-4-hydroxypyridine. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for forming the ether linkage. This procedure is particularly relevant for the development of novel pharmaceutical compounds, as the resulting 2,5-dichloro-4-alkoxypyridine scaffold is a key intermediate in the synthesis of various biologically active molecules.
General Reaction Scheme
The synthesis proceeds via the deprotonation of the hydroxyl group of this compound using a suitable base, followed by nucleophilic substitution with an alkyl halide.
Caption: General reaction scheme for the Williamson ether synthesis of 2,5-dichloro-4-alkoxypyridines.
Experimental Protocols
This section details the experimental procedure for the synthesis of a representative ether, 2,5-dichloro-4-(prop-2-yn-1-yloxy)pyridine, based on a similar Williamson etherification of a substituted hydroxypyridine.[1]
Materials:
-
This compound
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottomed flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Syringe
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF in a round-bottomed flask, add potassium carbonate (1.05 eq.).
-
Via syringe, add propargyl bromide (1.05 eq.) to the reaction mixture.
-
Fit the flask with a condenser and stir the solution at 100°C for 4 hours.
-
After 4 hours, allow the reaction to cool to room temperature while continuing to stir for an additional hour.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the crude solid in chloroform and filter to remove insoluble inorganic salts. Repeat this process two more times.
-
Combine the chloroform filtrates and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the reaction parameters for the synthesis of 2,5-dichloro-4-(prop-2-yn-1-yloxy)pyridine, adapted from a similar procedure.[1]
| Parameter | Value |
| Reactants | |
| 5-hydroxypicolinaldehyde | 1.0 eq. |
| Propargyl bromide | 1.05 eq. |
| Potassium carbonate | 1.05 eq. |
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 4 hours |
| Yield | 49% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 2,5-dichloro-4-alkoxypyridines.
Discussion
The Williamson ether synthesis is a versatile method for the preparation of both symmetrical and unsymmetrical ethers.[2][3] The reaction proceeds via an S(_N)2 mechanism, where the alkoxide ion, generated by the deprotonation of the alcohol, acts as a nucleophile and attacks the alkyl halide. For the synthesis of ethers from this compound, the choice of base and solvent is crucial. A moderately strong base like potassium carbonate is often sufficient to deprotonate the acidic hydroxyl group of the hydroxypyridine.[1] Polar aprotic solvents such as DMF or acetonitrile are commonly used as they can dissolve the reactants and facilitate the S(_N)2 reaction.[4]
The reactivity of the alkyl halide is also a key factor. Primary alkyl halides are preferred as they are more susceptible to S(_N)2 attack and less prone to elimination side reactions, which can be a competing pathway, especially with secondary and tertiary alkyl halides.[3][4] The reaction temperature and time should be optimized to ensure complete conversion while minimizing the formation of byproducts. The yield of 49% reported in the adapted procedure suggests that there may be competing reactions or that the conditions have not been fully optimized for this specific substrate.[1] Further optimization of the base, solvent, temperature, and reaction time may lead to higher yields.
References
Application Notes and Protocols for 2,5-Dichloro-4-hydroxypyridine in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-hydroxypyridine is a functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel, biologically active molecules. Its pyridine core is a common scaffold in numerous pharmaceuticals and agrochemicals. The presence of two reactive chlorine atoms at the C2 and C5 positions, coupled with a hydroxyl group at the C4 position, allows for selective and diverse chemical modifications. This enables the construction of complex molecular architectures for evaluation against a range of biological targets. While specific examples of blockbuster drugs derived directly from this compound are not widely documented in publicly available literature, its structural motifs are present in molecules targeting key protein families, such as kinases.
The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). Additionally, the chlorine atoms are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are powerful methods for constructing C-C and C-N bonds, respectively.[1] The hydroxyl group offers a further point for modification, such as etherification, to modulate the physicochemical properties and biological activity of the final compounds.
These application notes provide an overview of the potential uses of this compound in medicinal chemistry and agrochemical research, along with generalized experimental protocols for its derivatization.
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of various classes of biologically active molecules.
-
Kinase Inhibitors: The pyridine core can serve as a hinge-binding motif in the ATP-binding pocket of protein kinases.[2] The dichloro substitutions provide vectors for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[3][4]
-
Agrochemicals: Halogenated pyridines are a well-established class of agrochemicals, exhibiting herbicidal, fungicidal, and insecticidal activities.[5][6][7][8] The specific substitution pattern of this compound can be exploited to develop new crop protection agents.
-
Other Therapeutic Areas: The versatility of the scaffold allows for its incorporation into molecules targeting a wide range of other biological targets, including G-protein coupled receptors (GPCRs) and ion channels.
Data Presentation: Representative Synthetic Transformations
The following table summarizes potential synthetic transformations of this compound with generalized yields based on reactions with analogous dichloropyridine systems. Actual yields will be substrate and condition dependent.
| Reaction Type | Reagents and Conditions | Product Type | Representative Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), heat | Aryl-substituted hydroxypyridine | 60-90 |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene), heat | Amino-substituted hydroxypyridine | 70-95 |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOMe, R₂NH), solvent (e.g., DMF, DMSO), heat | Alkoxy/Amino-substituted hydroxypyridine | 50-85 |
| Williamson Ether Synthesis | Alkyl halide, base (e.g., NaH), solvent (e.g., THF, DMF) | O-alkylated dichloropyridine | 80-95 |
Experimental Protocols
The following are generalized protocols for the key synthetic transformations of this compound. Note: These protocols are illustrative and require optimization for specific substrates and scales.
Protocol 1: Mono-Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid to one of the chlorine atoms of the pyridine core. The regioselectivity (C2 vs. C5) may vary depending on the reaction conditions and the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of one of the chloro-positions.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cs₂CO₃ (1.5 eq)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Williamson Ether Synthesis
This protocol describes the O-alkylation of the hydroxyl group.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic workflow for a hypothetical biologically active molecule.
Caption: Generic kinase inhibition by a pyridine-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. recipharm.com [recipharm.com]
- 3. mdpi.com [mdpi.com]
- 4. soci.org [soci.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dichloro-4-hydroxypyridine
Welcome to the technical support center for the synthesis of 2,5-dichloro-4-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive starting materials or reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of moisture in an anhydrous reaction. | - Confirm the purity and reactivity of starting materials and reagents through appropriate analytical techniques.- Optimize the reaction temperature. Some reactions may require heating to proceed efficiently.[1]- Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion.[2]- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if the reaction is moisture-sensitive.[2] |
| Formation of Impurities or Side Products | - Incorrect stoichiometry of reactants.- Sub-optimal reaction conditions favoring side reactions.- Decomposition of starting material or product. | - Carefully control the molar ratios of the reactants. An excess of one reactant may lead to undesired byproducts.- Screen different solvents and catalysts to improve selectivity towards the desired product.[1]- Perform the reaction at the lowest effective temperature to minimize decomposition. |
| Difficult Product Isolation and Purification | - Product is highly soluble in the workup solvent.- Formation of an inseparable mixture of isomers.- Product decomposition on silica gel during chromatography. | - Use a different extraction solvent in which the product has lower solubility.- For isomer separation, fractional crystallization can be an effective technique.[1]- Use deactivated (neutral) silica gel for column chromatography if the product is sensitive to the acidic nature of standard silica gel.[1] |
| Low Yield After Purification | - Product loss during workup and extraction.- Inefficient purification method.- Volatility of the product. | - Minimize the number of transfer steps and ensure efficient extraction.- Optimize the solvent system for chromatography to achieve good separation with minimal product loss.- If the product is volatile, avoid prolonged heating and high vacuum during solvent removal.[1] |
Frequently Asked Questions (FAQs)
Synthesis and Optimization
Q1: What are the common starting materials for the synthesis of dichlorinated pyridine derivatives?
A1: Common starting materials include 2-aminopyridine, 2-chloropyridine, and 2,3,6-trichloropyridine.[3] Another route involves the chlorination of dihydroxypyridines.[1][3]
Q2: How can I improve the yield of the chlorination of a dihydroxypyridine using phosphorus oxychloride (POCl₃)?
A2: To improve the yield, ensure a sufficient excess of POCl₃ is used; molar ratios of dihydroxypyridine to POCl₃ of 1:5 to 1:15 are often employed.[1] The reaction typically requires heating, and optimizing both the temperature and reaction time is crucial for driving the reaction to completion.[1]
Q3: My synthesis of a hydroxypyridine from a chloropyridine is not proceeding. What could be the issue?
A3: The hydrolysis of chloropyridines to hydroxypyridines can be challenging. In some cases, reacting a 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol, such as tertiary butyl alcohol, can significantly improve the yield in a one-stage reaction.[4]
Purification
Q4: I am having trouble separating 2,5-dichloropyridine from its 2,3-isomer. What is an effective method?
A4: Fractional crystallization from an alcohol/water mixture has been reported to be an effective method for separating 2,5-dichloropyridine from the 2,3-isomer.[1][5]
Q5: My pyridine compound seems to be decomposing during column chromatography on silica gel. What can I do?
A5: Some pyridine compounds are sensitive to the acidic nature of silica gel. Using deactivated (neutral) silica gel for chromatography can help prevent decomposition.[1]
Safety
Q6: What are the primary safety concerns when working with reagents like phosphorus oxychloride (POCl₃) and chlorine gas?
A6: Phosphorus oxychloride (POCl₃) reacts violently with water in a highly exothermic reaction and is corrosive.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching of excess POCl₃ must be done with extreme caution, typically by slowly adding it to ice water.[1][3] Chlorine gas is highly toxic and corrosive and should also be handled in a fume hood with proper safety measures in place.[1]
Experimental Protocols
General Protocol for Chlorination of 2,5-Dihydroxypyridine using POCl₃
This protocol is adapted from a patented procedure for the synthesis of 2,5-dichloropyridine, which can be a precursor or structurally related to the target molecule.[3]
Materials:
-
2,5-dihydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (or other suitable extraction solvent)
-
40% aqueous sodium hydroxide solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phosphorus oxychloride.
-
While stirring, add 2,5-dihydroxypyridine. A typical molar ratio of dihydroxypyridine to POCl₃ is between 1:5 and 1:15.[1]
-
Heat the reaction mixture. A reported temperature is 145°C for 4 hours.[3]
-
After the reaction is complete, cool the mixture and recover the excess POCl₃ by distillation under reduced pressure.
-
Caution: The following step is highly exothermic. Slowly and carefully pour the residue into ice water with vigorous stirring.
-
Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 4. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 5. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,5-dichloro-4-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2,5-dichloro-4-hydroxypyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering step-by-step solutions.
Issue 1: Presence of Isomeric Impurities
Question: My purified this compound shows the presence of a closely related isomer, likely 2,3-dichloro-4-hydroxypyridine, by NMR/LC-MS analysis. How can I remove this impurity?
Answer: The presence of isomeric impurities is a common challenge, often arising from the synthetic route. Due to their similar physical properties, separation can be difficult. A multi-step purification strategy is often required.
Troubleshooting Steps:
-
Fractional Recrystallization: This technique can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures with water) to identify a system where the desired 2,5-isomer has significantly lower solubility than the impurity at a given temperature.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly. The desired isomer should crystallize out, leaving the more soluble impurity in the mother liquor. Multiple recrystallization steps may be necessary.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is a common choice for the separation of polar compounds.
-
Mobile Phase Optimization: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition that provides the best separation between the desired product and the isomeric impurity.
-
Issue 2: Colored Impurities in the Final Product
Question: After synthesis and initial work-up, my this compound is off-white or yellowish. How can I decolorize it?
Answer: Colored impurities can arise from the degradation of starting materials, products, or the formation of high molecular weight byproducts.
Troubleshooting Steps:
-
Activated Charcoal Treatment: This is a common and effective method for removing colored impurities.
-
Procedure: During recrystallization, dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% w/w of the crude product) to the hot solution.
-
Caution: Avoid adding charcoal to a boiling solution to prevent bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal. The desired product should remain in the filtrate.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
-
Recrystallization: Sometimes, a simple recrystallization without charcoal can be sufficient to leave colored impurities behind in the mother liquor.
Issue 3: Low Recovery After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. How can I improve the recovery?
Answer: Low recovery can be due to several factors, including the choice of solvent, the volume of solvent used, and the cooling process.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals and lower overall yield.
-
Mother Liquor Analysis: After filtering the crystals, concentrate the mother liquor and analyze it by TLC or NMR. If a significant amount of product is present, a second crop of crystals can be obtained by further concentration and cooling.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include:
-
Isomeric dichlorohydroxypyridines: Such as 2,3-dichloro-4-hydroxypyridine.
-
Unreacted starting materials: Depending on the synthetic route.
-
Monochloro-hydroxypyridines: Resulting from incomplete chlorination.
-
Solvent residues: From the reaction or work-up.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: While the optimal solvent must be determined experimentally, good starting points for polar compounds like this include:
-
Alcohols: Ethanol, isopropanol.
-
Ketones: Acetone.
-
Esters: Ethyl acetate.
-
Nitriles: Acetonitrile.
-
Mixed solvent systems: Such as ethanol/water or isopropanol/water, can be very effective for tuning solubility.
Q3: How should I store purified this compound?
A3: It is best to store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.
Data Presentation
Table 1: Solubility Screening for Recrystallization
| Solvent | Solubility at 25°C | Solubility at 78°C (Ethanol) / 100°C (Water) | Observations |
| Water | Sparingly soluble | Moderately soluble | Potential for recrystallization. |
| Ethanol | Moderately soluble | Very soluble | Good candidate for recrystallization. |
| Acetone | Soluble | Very soluble | May be too soluble for good recovery. |
| Toluene | Sparingly soluble | Moderately soluble | Potential for recrystallization. |
| Hexane | Insoluble | Insoluble | Useful as an anti-solvent. |
| Ethanol/Water (9:1) | Sparingly soluble | Very soluble | Promising mixed solvent system. |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Heat the mixture to the boiling point of the solvent with stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (if necessary): Remove the flask from the heat and add a small amount of activated charcoal. Swirl for 2-5 minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography for Isomer Separation
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) or using a constant composition (isocratic elution) as determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification challenges.
byproduct formation in the synthesis of 2,5-dichloro-4-hydroxypyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dichloro-4-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible route is the direct chlorination of 4-hydroxypyridine (which exists in tautomeric equilibrium with pyridin-4(1H)-one). This electrophilic substitution reaction can be achieved using various chlorinating agents. A typical procedure involves the use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or by bubbling chlorine gas through a solution of 4-hydroxypyridine, often in the presence of a catalyst or in a suitable solvent like a chlorinated hydrocarbon or a strong acid.
Q2: What are the major expected byproducts in this synthesis?
The primary byproducts arise from incomplete chlorination, over-chlorination, and isomeric substitutions. The main species to anticipate are:
-
Monochloro-isomers: 3-chloro-4-hydroxypyridine and 2-chloro-4-hydroxypyridine.
-
Over-chlorinated products: 2,3,5-trichloro-4-hydroxypyridine and potentially other trichloro- or tetrachloro-pyridines.
-
Isomeric dichloro-products: 3,5-dichloro-4-hydroxypyridine is a significant and often difficult-to-separate isomeric byproduct.
Q3: How does the tautomerism of 4-hydroxypyridine influence the reaction?
4-Hydroxypyridine exists in equilibrium with its keto tautomer, pyridin-4(1H)-one.[1] The pyridone form is generally favored in solution.[1] The electron-donating character of the nitrogen and the carbonyl group in the pyridone tautomer activates the positions ortho and para to the nitrogen (positions 2, 6, 3, and 5) for electrophilic attack. This makes direct chlorination at the 2 and 5 positions feasible, but also leads to the formation of isomeric byproducts.
Q4: What analytical techniques are recommended for monitoring the reaction progress and identifying byproducts?
A combination of techniques is recommended for accurate monitoring:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the desired product and byproducts. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the volatile components of the reaction mixture, aiding in the identification of byproducts by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and any isolated byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient amount of chlorinating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Inactive catalyst (if used). | 1. Increase the molar equivalents of the chlorinating agent incrementally (e.g., in 0.1 eq steps). 2. Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction by TLC or HPLC. 3. Extend the reaction time, monitoring at regular intervals. 4. Use a fresh batch of catalyst. |
| Formation of Monochloro Byproducts | 1. Insufficient chlorinating agent. 2. Non-optimal reaction temperature or time. | 1. Increase the equivalents of the chlorinating agent. 2. Increase the reaction temperature or prolong the reaction time to drive the reaction to completion. |
| Excessive Formation of Over-chlorinated Byproducts | 1. Excess of chlorinating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Reduce the molar equivalents of the chlorinating agent. 2. Lower the reaction temperature. 3. Carefully monitor the reaction and stop it once the desired product is maximized. |
| High Levels of 3,5-dichloro-4-hydroxypyridine Isomer | 1. Reaction conditions favoring substitution at the 3 and 5 positions. 2. Thermodynamic vs. kinetic control issues. | 1. Screen different solvents and catalysts to optimize regioselectivity. 2. Vary the reaction temperature; lower temperatures may favor the formation of a different isomer ratio. |
| Difficult Purification of the Final Product | 1. Presence of closely related isomers. 2. Tarry, polymeric materials formed during the reaction. | 1. Employ column chromatography with a high-resolution stationary phase. Consider preparative HPLC if necessary. 2. Recrystallization from a suitable solvent system can be effective for removing isomeric impurities.[2] 3. Perform a workup with a basic solution to remove acidic impurities and then re-acidify to precipitate the product. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative procedure based on common chlorination reactions of hydroxypyridines.[3] Researchers should perform their own optimization and safety assessments.
Materials:
-
4-Hydroxypyridine
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-hydroxypyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (2.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Visualizations
Proposed Reaction Pathway
References
Technical Support Center: Managing Regioselectivity in Reactions of 2,5-Dichloro-4-hydroxypyridine
Welcome to the technical support center for chemists working with 2,5-dichloro-4-hydroxypyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling positional selectivity in synthetic transformations. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My characterization data suggests this compound exists as a pyridone. Which tautomer is correct and how does this affect its reactivity?
A1: This is a crucial first observation. This compound exists in a tautomeric equilibrium with its more stable pyridone form, 2,5-dichloro-1H-pyridin-4-one. For most reactions, you should consider the pyridone tautomer as the predominant reactive species. This equilibrium has significant implications for regioselectivity:
-
Electronic Profile: The pyridone form possesses an electron-withdrawing carbonyl group, which strongly influences the ring's electronic distribution. This deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.
-
Ambident Reactivity: The molecule contains multiple reactive sites: two distinct C-Cl bonds (at C2 and C5), an acidic N-H proton, and the carbonyl oxygen. This leads to potential competition in alkylation (N- vs. O-alkylation) and substitution (C2 vs. C5).
Caption: Tautomeric equilibrium of this compound.
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) and obtaining a mixture of 2- and 5-substituted products. How can I favor substitution at one position?
A2: Achieving regioselectivity in SNAr reactions on this substrate is challenging due to competing electronic effects. The C2 position is activated by the ring nitrogen (ortho effect), while the C5 position is activated by the carbonyl group of the pyridone tautomer (para effect).
Troubleshooting Guide for SNAr Regioselectivity:
| Issue | Probable Cause | Recommended Solution |
| Mixture of C2/C5 Isomers | Competing electronic activation from the ring nitrogen and the para-carbonyl group. | Modify reaction conditions. Sterically bulky nucleophiles may favor the less-hindered C5 position. Lower reaction temperatures can sometimes increase selectivity by favoring the kinetically preferred product (often C2). |
| Predominant C2 Substitution | The ortho-activating effect of the pyridine nitrogen is dominating. This is common in many pyridine systems. | To favor C5, enhance the influence of the carbonyl group. Using a strong base to deprotonate the N-H may increase the electron-donating character of the nitrogen, potentially making C2 less electrophilic. However, this can be complex. |
| Low Reactivity | The overall electron-donating character of the deprotonated pyridone system deactivates the ring towards nucleophilic attack. | Consider converting the hydroxyl group to a non-deprotonatable protecting group (e.g., O-methyl, O-benzyl) before attempting SNAr. This locks the tautomeric form and provides a more predictable electronic environment. |
Q3: How can I achieve selective palladium-catalyzed cross-coupling at the C5 position, even though the C2-Cl bond is adjacent to the nitrogen?
A3: While C-X bonds adjacent to a heteroatom are typically more reactive in Pd-catalyzed cross-couplings, selective C5 functionalization of 2,5-dihalopyridines is achievable.[1] Research has shown that specific reaction conditions, particularly the absence of phosphine ligands, can dramatically invert the conventional selectivity.[1]
Workflow for Selective C5 Cross-Coupling:
Caption: Decision workflow for achieving C5-selective cross-coupling.
Data Summary: Regioselectivity in Suzuki Coupling of 2,5-Dichloropyridine
This data for the related 2,5-dichloropyridine illustrates the powerful effect of reaction conditions on regioselectivity. A similar trend is expected for the 4-hydroxy analogue.
| Catalyst System | Ligand | Base | Solvent | C5:C2 Ratio | Reference |
| Pd(OAc)₂ | None | Na₂CO₃ | Toluene/H₂O | >99:1 | [1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 1:1.5 | [1] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 1:2 | [1] |
Q4: My O/N-alkylation reaction is non-selective. How can I control the outcome to favor either the O- or N-alkylated product?
A4: The N-H and O-H groups of the pyridone/pyridinol tautomers are both nucleophilic, leading to competition in alkylation reactions. The regioselectivity can be controlled by carefully selecting the base and solvent, guided by Hard and Soft Acids and Bases (HSAB) theory.
-
For N-Alkylation (softer nucleophile): Use a soft base in a polar aprotic solvent. This combination favors the formation of the softer nitrogen anion.
-
Conditions: K₂CO₃ or Cs₂CO₃ in DMF or acetonitrile.
-
-
For O-Alkylation (harder nucleophile): Use a hard base in a non-polar or polar protic solvent. This promotes the formation of the harder oxygen anion.
-
Conditions: NaH in THF or sodium ethoxide in ethanol.
-
Experimental Protocols
Protocol 1: C5-Selective Suzuki-Miyaura Cross-Coupling (Ligand-Free)
This protocol is adapted from methodologies known to favor C5 selectivity on related substrates.[1][2]
-
Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), sodium carbonate (Na₂CO₃, 3.0 equiv.), and tetrabutylammonium bromide (NBu₄Br, 3.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 3 mol%) to the vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and water (5:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the vial in a preheated oil bath at 75-80 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation
This protocol favors the formation of the N-alkylated pyridone product.
-
Reagent Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv.) to the solution and stir the suspension for 15 minutes at room temperature.
-
Alkylating Agent: Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature (or heat gently to 50 °C if necessary) until the starting material is consumed, as monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography or recrystallization.
References
stability of 2,5-dichloro-4-hydroxypyridine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,5-dichloro-4-hydroxypyridine in various experimental settings. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
Under acidic conditions, the pyridine nitrogen of this compound can be protonated. While this generally increases the compound's solubility in aqueous media, it can also potentially influence its stability. The electron-withdrawing nature of the chlorine atoms may offer some protection against electrophilic attack, but researchers should be mindful of potential slow hydrolysis or other degradation pathways over extended periods or at elevated temperatures.
Q2: How does this compound behave under basic conditions?
In basic media, the hydroxyl group of this compound will be deprotonated to form a phenoxide-like anion. This deprotonation can increase the electron density of the pyridine ring, potentially making it more susceptible to oxidative degradation. Additionally, the presence of strong nucleophiles in a basic solution could lead to nucleophilic aromatic substitution of one or both chlorine atoms, especially at higher temperatures.
Q3: I am observing the formation of a precipitate when I dissolve this compound in a neutral aqueous buffer. What could be the cause?
This compound may have limited solubility in neutral aqueous solutions. The formation of a precipitate suggests that the concentration of your solution exceeds its solubility limit under the given conditions. Consider using a co-solvent or adjusting the pH to improve solubility.
Q4: Are there any recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and air, which could contribute to degradation over time.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in an Acidic Formulation
-
Symptom: HPLC analysis shows a decrease in the peak corresponding to this compound and the appearance of new, unidentified peaks over time in an acidic solution (pH < 4).
-
Possible Cause: Acid-catalyzed hydrolysis or other degradation reactions. The low pH environment may be promoting the breakdown of the molecule.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a stability study at various pH points (e.g., pH 2, 3, 4, 5) to determine if the degradation is pH-dependent.
-
Temperature Control: Ensure that the experimental setup is maintained at a controlled, and if possible, reduced temperature to slow down potential degradation kinetics.
-
Inert Atmosphere: Purge the solution and headspace with an inert gas like nitrogen or argon to eliminate oxidative degradation, which can sometimes be exacerbated by acidic conditions.
-
Structural Elucidation of Degradants: If possible, isolate the degradation products and use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify their structures. This can provide valuable insights into the degradation pathway.
-
Issue 2: Discoloration of this compound Solution Under Basic Conditions
-
Symptom: A solution of this compound in a basic buffer (pH > 8) develops a yellow or brown tint upon standing.
-
Possible Cause: Formation of colored degradation products, likely due to oxidation or other reactions involving the deprotonated form of the molecule.
-
Troubleshooting Steps:
-
Exclusion of Oxygen: Repeat the experiment under an inert atmosphere to see if the discoloration is prevented. This will help determine if oxidation is the primary cause.
-
Use of Antioxidants: Consider the addition of a small amount of a suitable antioxidant to the formulation to quench radical reactions that may lead to colored byproducts.
-
Light Protection: Store the solution in an amber vial or otherwise protect it from light, as photo-oxidation can be a contributing factor.
-
Analysis of Colored Species: Use UV-Vis spectroscopy to characterize the development of the color over time and correlate it with the degradation of the parent compound as measured by HPLC.
-
Data Presentation
Table 1: Template for Stability Data of this compound
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Remaining Compound (%) | Degradation Products (Peak Area %) | Observations |
| 2.0 | 25 | 0 | ||||
| 2.0 | 25 | 24 | ||||
| 2.0 | 25 | 48 | ||||
| 7.4 | 25 | 0 | ||||
| 7.4 | 25 | 24 | ||||
| 7.4 | 25 | 48 | ||||
| 9.0 | 25 | 0 | ||||
| 9.0 | 25 | 24 | ||||
| 9.0 | 25 | 48 |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic range, phosphate buffer for neutral range, and borate buffer for basic range).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM for HPLC-UV).
-
Incubation: Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C). Protect the samples from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a strong acid or base to shift the pH to a more stable range and immediately freezing the sample.
-
Analytical Measurement: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the degradation kinetics.
Visualizations
Caption: Workflow for pH-dependent stability testing.
Caption: Potential degradation pathways under different pH.
troubleshooting guide for scaling up 2,5-dichloro-4-hydroxypyridine reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,5-dichloro-4-hydroxypyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the critical chlorination step of a dihydroxypyridine precursor and challenges during scale-up.
Q1: My chlorination of 2,5-dihydroxypyridine to 2,5-dichloropyridine is incomplete, resulting in low yields. How can I improve this?
A1: Incomplete chlorination is a common issue. Several factors could be at play:
-
Insufficient Chlorinating Agent: Ensure a sufficient molar excess of the chlorinating agent (e.g., phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅)) is used. On a larger scale, mass transfer limitations can effectively lower the local concentration of the reagent.
-
Reaction Temperature: The reaction temperature is critical. For the chlorination of dihydroxypyridines, temperatures in the range of 70-75°C are often employed.[1] Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures may promote side reactions and decomposition.
-
Reaction Time: The reaction may require a longer duration for completion, especially at a larger scale. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC). A typical reaction time can be around 12 hours.[1]
-
Mixing: Inadequate agitation in a large reactor can lead to poor mixing of the solid dihydroxypyridine with the chlorinating agent. This results in localized areas of low reagent concentration and incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
Q2: I am observing the formation of significant impurities during the chlorination reaction. What are the likely side products and how can I minimize them?
A2: Impurity formation is a major challenge during scale-up. Potential side products in the chlorination of a dihydroxypyridine include:
-
Mono-chlorinated intermediates: Incomplete reaction can leave mono-chlorinated species in the final product. To address this, refer to the solutions for incomplete chlorination in Q1.
-
Over-chlorinated products: While less common for the pyridine ring itself under these conditions, aggressive reaction conditions could potentially lead to further chlorination, although this is less likely than incomplete reaction.
-
Decomposition products: Pyridine rings, especially with activating hydroxyl groups, can be susceptible to decomposition at high temperatures in the presence of strong reagents. Adhering to the recommended temperature range is crucial.
-
Phosphorous-containing byproducts: The use of POCl₃ and PCl₅ will generate phosphorous acids upon workup. These need to be effectively removed during the purification steps.
To minimize impurities, consider a gradual addition of the dihydroxypyridine to the chlorinating agent to control the initial exotherm and maintain a more consistent reaction temperature.
Q3: The work-up and purification of 2,5-dichloropyridine are proving difficult on a larger scale. What is a robust procedure?
A3: Scaling up purification requires careful planning. A typical procedure involves:
-
Quenching: The reaction mixture is cautiously quenched by slowly adding it to ice water. This step is highly exothermic and requires efficient cooling and stirring to prevent localized overheating.
-
Neutralization: The acidic aqueous solution is then neutralized with a base, such as a 40% aqueous sodium hydroxide solution, to a pH of 7-9.[1] This step can also be exothermic and requires careful control.
-
Extraction: The product is extracted from the aqueous phase using a suitable organic solvent, such as dichloromethane.[1] Multiple extractions are recommended to ensure complete recovery.
-
Washing: The combined organic phases should be washed with saturated brine to remove residual water and water-soluble impurities.[1]
-
Drying and Solvent Removal: The organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[1]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as methyl tertiary butyl ether.[1]
Q4: I am concerned about the safety of scaling up a reaction involving phosphorus oxychloride. What are the key safety considerations?
A4: Phosphorus oxychloride is a corrosive and reactive chemical that requires careful handling, especially on a large scale. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive vapors.
-
Inert Atmosphere: While not always strictly necessary for this specific chlorination, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the ingress of moisture, which can react with the chlorinating agents.
-
Controlled Addition: As mentioned, add reagents slowly and in a controlled manner to manage the reaction exotherm.
-
Quenching Procedure: The quenching of POCl₃ is highly exothermic and releases HCl gas. This must be done slowly, with efficient cooling, and in a well-ventilated area.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and potential outcomes when scaling up the chlorination of 2,5-dihydroxypyridine. These are representative values based on literature and general scale-up principles.
Table 1: Reaction Parameters for Chlorination of 2,5-Dihydroxypyridine
| Parameter | Lab Scale (e.g., 0.2 mol) | Pilot Scale (e.g., 2.0 mol) |
| 2,5-Dihydroxypyridine | 22.0 g | 220 g |
| Phosphorus Oxychloride | 150 g | 1.5 kg |
| Phosphorus Pentachloride | 105.0 g | 1.05 kg |
| Reaction Temperature | 70-75 °C | 70-75 °C (with careful monitoring) |
| Reaction Time | 12 hours | 12-16 hours |
| Typical Yield | 90-93% | 85-90% |
| Typical Purity (crude) | >99% | 95-98% |
Data extrapolated from a patent for the synthesis of 2,5-dichloropyridine.[1]
Table 2: Troubleshooting Guide for Scale-Up Issues
| Issue | Potential Cause | Recommended Action |
| Decreased Yield | Inefficient mixing, poor heat transfer leading to side reactions. | Improve agitation, use a jacketed reactor for better temperature control. |
| Increased Impurities | Localized "hot spots" due to poor heat dissipation. | Slower addition of reagents, improved cooling capacity. |
| Difficult Work-up | Emulsion formation during extraction. | Use of brine washes, consider a different extraction solvent. |
| Longer Reaction Times | Mass transfer limitations. | Increase agitation speed, ensure efficient mixing of solids. |
Experimental Protocol: Chlorination of 2,5-Dihydroxypyridine
This protocol is adapted from a literature procedure for the synthesis of 2,5-dichloropyridine from 2,5-dihydroxypyridine.[1]
Materials:
-
2,5-Dihydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (CH₂Cl₂)
-
40% Aqueous Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methyl tertiary butyl ether (MTBE) for recrystallization
-
Ice
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride.
-
Reagent Addition: To the stirred POCl₃, add 2,5-dihydroxypyridine followed by phosphorus pentachloride in portions.
-
Reaction: Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 12 hours.
-
Work-up - Quenching: After cooling the reaction mixture, slowly and carefully pour it into a beaker containing a vigorously stirred mixture of ice and water.
-
Neutralization: Cool the aqueous mixture in an ice bath and slowly add 40% aqueous sodium hydroxide solution until the pH of the solution is between 7 and 9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Recrystallize the crude solid from methyl tertiary butyl ether to obtain pure 2,5-dichloropyridine.
Visualizations
Troubleshooting Workflow for Chlorination Scale-Up
Caption: Troubleshooting workflow for scaling up the chlorination of dihydroxypyridines.
Synthesis Pathway of 2,5-Dichloropyridine
Caption: Synthetic route to 2,5-dichloropyridine from maleic diester.[1]
References
preventing decomposition of 2,5-dichloro-4-hydroxypyridine during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,5-dichloro-4-hydroxypyridine during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the decomposition of this compound during workup?
A1: The decomposition of this compound is often attributed to its sensitivity to several factors, including:
-
pH Extremes: Both strongly acidic and strongly basic conditions can promote decomposition.
-
Elevated Temperatures: Prolonged exposure to high temperatures during solvent evaporation or extraction can lead to degradation.
-
Oxidizing and Reducing Agents: The presence of residual oxidizing or reducing agents from the reaction mixture can affect the stability of the molecule.
-
Presence of Certain Metal Ions: Transition metal impurities can potentially catalyze decomposition pathways.
Q2: I am observing a color change (e.g., turning brown or black) in my organic layer during workup. What could be the cause?
A2: A significant color change during the workup of this compound often indicates decomposition. This can be caused by oxidation of the hydroxypyridine moiety or other side reactions. If the color is caused by excess halogenating reagent, washing with a mild reducing agent like sodium thiosulfate may resolve the issue.[1]
Q3: My final product yield is consistently low after purification. How can I minimize product loss during workup?
A3: Low yields can result from both decomposition and physical loss during the workup process. To minimize loss:
-
Optimize Extraction pH: Ensure the aqueous layer's pH is adjusted to a neutral or slightly acidic range (pH 5-7) before extraction to minimize the solubility of the phenolic product in the aqueous phase.
-
Use of Brine: Wash the combined organic layers with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase and to aid in the separation of layers.
-
Avoid High Temperatures: Concentrate the organic solvent under reduced pressure at a low temperature (e.g., < 40°C).
Troubleshooting Guides
This section provides structured guidance for specific issues encountered during the workup of this compound.
Issue 1: Product Decomposition During Aqueous Wash
Symptoms:
-
Color change in the organic or aqueous layer.
-
Formation of an insoluble precipitate at the interface.
-
Low recovery of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decomposition during aqueous wash.
Issue 2: Emulsion Formation During Extraction
Symptoms:
-
Difficulty in separating the organic and aqueous layers.
-
A thick, cloudy layer forms at the interface.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for emulsion formation.
Experimental Protocols
Protocol 1: General Workup Procedure for this compound
This protocol provides a general method to minimize decomposition during the workup of reactions involving this compound.
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
-
Quenching: If necessary, quench the reaction by slowly adding a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride[2]) while maintaining a low temperature (0-10 °C).
-
Solvent Removal (if applicable): If the reaction solvent is miscible with water (e.g., THF, methanol), remove it under reduced pressure.
-
Extraction:
-
Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add water and adjust the pH of the aqueous layer to 5-7 using dilute HCl or saturated NaHCO₃ solution.
-
Separate the layers.
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic layers with water.
-
Wash with saturated aqueous brine.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a temperature below 40 °C.
-
Protocol 2: Purification by Recrystallization
For further purification, recrystallization can be employed.
-
Solvent Selection: Choose a suitable solvent system. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like water or hexane) is often effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A patent for the related compound 2,5-dichloropyridine suggests crystallization from an isopropanol/water mixture.[3]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Workup pH | 5 - 7 | Minimizes both acid and base-catalyzed decomposition. Reduces solubility in the aqueous phase. |
| Temperature | 0 - 40 °C | Reduces the rate of potential decomposition reactions. |
| Extraction Solvents | Ethyl Acetate, Dichloromethane | Good solubility for the product and immiscible with water. |
| Drying Agents | Na₂SO₄, MgSO₄ | Efficiently remove water without reacting with the product. |
Disclaimer: These are general guidelines. The optimal conditions may vary depending on the specific reaction mixture and impurities present. It is always recommended to perform a small-scale trial workup to optimize the procedure.
References
Technical Support Center: Chlorination of 4-Hydroxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the chlorination of 4-hydroxypyridine?
A1: The most frequently employed chlorinating agents are phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂). Each reagent has its own advantages and disadvantages concerning reactivity, byproducts, and handling requirements.
Q2: Why is my isolated 4-chloropyridine product unstable?
A2: 4-Chloropyridine is known to be unstable as a free base and can darken and decompose upon standing.[1][2] It is common practice to convert it to its hydrochloride salt (4-chloropyridine HCl), which is a stable, crystalline solid that can be stored for extended periods.[1]
Q3: What are the primary side reactions to be aware of during the chlorination of 4-hydroxypyridine?
A3: The main side reactions include the hydrolysis of the chlorinating agent and the product, especially during aqueous workup, which can regenerate the starting material.[3] Over-chlorination can also occur, leading to the formation of dichlorinated pyridine byproducts. Incomplete reaction is also a common issue.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common method involves taking a small aliquot of the reaction mixture, quenching it carefully (e.g., with a dilute solution of a non-nucleophilic base or by adding it to a small amount of an amine like 1-methylpiperazine to form a stable derivative), and then analyzing the resulting mixture.
Q5: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A5: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[4][5][6][7] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5][6][7][8] Ensure that all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Instability of the free base of 4-chloropyridine. 4. Sub-optimal reaction temperature or time. | 1. Extend the reaction time or increase the temperature moderately. Use TLC or LC-MS to monitor the reaction. 2. Perform the aqueous workup at low temperatures (e.g., using an ice bath) and quickly. Use a mild base for neutralization. 3. Isolate the product as its hydrochloride salt to improve stability.[1] 4. Refer to established protocols for optimal temperature and duration for the chosen chlorinating agent. |
| Product is a Dark, Oily Substance | 1. Decomposition of the 4-chloropyridine free base. 2. Presence of colored impurities from side reactions. | 1. Immediately convert the crude product to its hydrochloride salt. 2. Purify the product by distillation under reduced pressure or by recrystallization of the hydrochloride salt.[9] |
| Difficulty in Isolating the Product | 1. The product is soluble in the aqueous phase, especially at low pH. 2. Formation of an emulsion during extraction. | 1. Ensure the aqueous phase is sufficiently basic (pH > 8) before extraction with an organic solvent. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction. 2. Hydrolysis of 4-chloropyridine back to 4-hydroxypyridine during workup. | 1. Increase the amount of chlorinating agent or prolong the reaction time. 2. Minimize contact with water during workup and perform extractions quickly at low temperatures. |
| Formation of Dichlorinated Byproducts | 1. Reaction temperature is too high. 2. Excess of the chlorinating agent. | 1. Maintain the reaction temperature within the recommended range. 2. Use a stoichiometric or slight excess of the chlorinating agent. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the chlorination of 4-hydroxypyridine with various reagents.
| Chlorinating Agent | Stoichiometry (Reagent:Substrate) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| POCl₃ | 1 - 1.5 equivalents | 70 - 110 | 2 - 6 | 60 - 85 | Often used in excess as a solvent. Can be used with a base like pyridine.[10][11] |
| PCl₅ | 1 - 1.2 equivalents | 130 - 150 | 0.5 - 2 | 70 - 90 | The reaction can be vigorous.[9] |
| SOCl₂ | 1.1 - 2 equivalents | 40 - 75 | 3 - 10 | 50 - 75 | Often requires a catalytic amount of DMF (Vilsmeier-Haack conditions).[1] |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 4-hydroxypyridine (1 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (1.5 equivalents) dropwise to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloropyridine.
-
Salt Formation (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the 4-chloropyridine hydrochloride. Filter the solid and dry it under vacuum.
Protocol 2: Chlorination using Phosphorus Pentachloride (PCl₅)
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, mix 4-hydroxypyridine (1 equivalent) and phosphorus pentachloride (1.1 equivalents).
-
Reaction: Heat the mixture in an oil bath to 130-140 °C. The mixture may solidify initially and then re-melt.[9] Continue heating at 150 °C for approximately 10-30 minutes.[9]
-
Workup: Cool the reaction mixture and then carefully add ice-water.
-
Neutralization: Make the solution weakly alkaline with a sodium carbonate solution.[9]
-
Extraction: Extract the product with diethyl ether multiple times.[9]
-
Drying and Concentration: Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent.[9]
-
Purification: Purify the residue by vacuum distillation to obtain 4-chloropyridine.[9] For improved stability, convert to the hydrochloride salt as described in Protocol 1.
Visualizations
Caption: General reaction pathway for the chlorination of 4-hydroxypyridine with POCl₃.
Caption: Troubleshooting workflow for low yield in 4-chloropyridine synthesis.
Caption: Decision tree for selecting a suitable chlorinating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-chloropyridine | 626-61-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. lanxess.com [lanxess.com]
- 7. my.airliquide.com [my.airliquide.com]
- 8. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. prepchem.com [prepchem.com]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Dichloro-4-hydroxypyridine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the purity of crude 2,5-dichloro-4-hydroxypyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions to overcome common purification hurdles.
Issue 1: The crude product is highly colored (yellow or brown).
-
Q: What causes the discoloration in my crude this compound, and how can I remove it?
-
A: Discoloration in pyridine compounds often arises from degradation products or by-products from the synthesis.[1] Exposure to light, air (oxidation), or high temperatures can lead to the formation of colored impurities.[1] To address this, a two-step approach is often effective: activated carbon treatment followed by recrystallization.[1]
-
Activated Carbon Treatment: This method is effective for removing colored impurities. The crude product is dissolved in a suitable solvent, and a small amount of activated carbon is added. The mixture is heated briefly and then filtered while hot to remove the carbon, which adsorbs the colored molecules.[1]
-
Recrystallization: After decolorizing with activated carbon, recrystallization is a powerful technique to remove both colored and non-colored impurities by leveraging differences in solubility between the desired compound and the impurities.[1]
-
Issue 2: Poor or no crystal formation during recrystallization.
-
Q: I've dissolved my crude product for recrystallization, but no crystals are forming upon cooling. What should I do?
-
A: This is a common challenge in recrystallization and can be due to several factors:[2]
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure this compound.[2]
-
Too Much Solvent: Using an excessive amount of solvent is a frequent cause of crystallization failure.[2] Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[2]
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Small-scale solubility tests with various solvents can help identify the optimal one.[2]
-
Issue 3: The purified product's purity is still not satisfactory according to analysis (e.g., HPLC, NMR).
-
Q: After recrystallization, the purity of my this compound is still below the desired level. What are my next steps?
-
A: If recrystallization alone is insufficient, more advanced purification techniques may be necessary, or the recrystallization process itself needs optimization.
-
Column Chromatography: For impurities with different polarities than the target compound, column chromatography is a highly effective purification method.[3] Silica gel is a common stationary phase for separating pyridine derivatives.[3][4] A gradient of solvents with increasing polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate) can be used to elute the compounds from the column.
-
Optimize Recrystallization: Experiment with different solvent systems. A mixture of solvents can sometimes provide better separation of impurities than a single solvent.
-
Multiple Purifications: In some cases, a second recrystallization or passing the material through a short silica plug before a final recrystallization can significantly improve purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common impurities in pyridine syntheses can include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomeric By-products: Other chlorinated hydroxypyridine isomers that may have formed during the reaction.
-
Degradation Products: As mentioned, these can form due to exposure to heat, light, or air.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present.
Q2: What is a good starting point for selecting a recrystallization solvent for this compound?
A2: Pyridine derivatives are generally polar.[2] Therefore, polar solvents are a good starting point for solubility tests.[2] Given the structure of this compound, solvents like ethanol, methanol, isopropanol, water, or mixtures of these with each other or with less polar solvents like toluene could be effective. Small-scale trials are essential to find the optimal solvent or solvent system.
Q3: How can I assess the purity of my this compound?
A3: Several analytical methods can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and common technique for purity assessment. A C18 reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point.[5]
-
Gas Chromatography (GC): Suitable for volatile and semi-volatile compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What does this mean and how can I fix it?
A4: "Oiling out" happens when the solute comes out of the solution at a temperature above its melting point.[1] To resolve this, you can try:
-
Increasing the amount of solvent: The solution might be too concentrated.[1]
-
Changing the solvent system: Use a solvent with a lower boiling point or a different polarity.[1]
-
Lowering the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
Data Presentation
Table 1: Suggested Solvents for Recrystallization Solubility Screening
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar compounds. |
| Ethanol | High | 78 | Often a good choice for pyridine derivatives. |
| Isopropanol | Medium-High | 82 | Can offer different solubility characteristics than ethanol. |
| Acetonitrile | Medium-High | 82 | A common solvent in organic synthesis. |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity. |
| Toluene | Low | 111 | Can be used in a solvent/anti-solvent system with a more polar solvent. |
| Ethanol/Water | Variable | Variable | A mixture can be fine-tuned to achieve optimal solubility. |
| Ethyl Acetate/Hexane | Variable | Variable | A common solvent system for recrystallization and chromatography. |
Table 2: Typical Parameters for Analytical Purity Assessment
| Analytical Method | Typical Column/Stationary Phase | Common Mobile Phase/Carrier Gas | Detection Method |
| HPLC | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV-Vis (e.g., 230 nm)[5] |
| GC | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |
| TLC | Silica gel 60 F254 | Ethyl acetate/Hexane (various ratios) | UV light (254 nm) |
Experimental Protocols
Protocol 1: Purification by Activated Carbon Treatment and Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent identified from solubility tests (e.g., ethanol). Add a stir bar.
-
Activated Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the crude product's weight).
-
Heating: Gently heat the mixture to boiling for 5-10 minutes with stirring.
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated carbon.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a small amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A workflow for the purification of this compound.
Caption: Troubleshooting guide for failed recrystallization.
References
analytical methods for detecting impurities in 2,5-dichloro-4-hydroxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2,5-dichloro-4-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for detecting impurities in this compound?
A1: The most commonly employed and suitable analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is versatile for a wide range of organic impurities, while GC-MS is ideal for volatile and semi-volatile impurities.[1][2]
Q2: What are the potential impurities I should be looking for in this compound?
A2: Impurities can arise from the synthetic route and degradation. Potential impurities may include starting materials, intermediates, byproducts of side reactions, and degradation products. For halogenated pyridines, impurities can include isomers, under-halogenated or over-halogenated analogs, and products of nucleophilic substitution.[3][4] Specific potential impurities could include monochloro-hydroxypyridines, trichloropyridines, and isomers of dichlorohydroxypyridine.
Q3: My HPLC chromatogram shows peak tailing for the main peak. What could be the cause?
A3: Peak tailing in HPLC analysis of pyridine compounds is a common issue.[5][6][7] It can be caused by several factors:
-
Secondary interactions: Silanol groups on the silica-based column packing can interact with the basic pyridine nitrogen, causing tailing.[6]
-
Column overload: Injecting too much sample can lead to peak distortion.[5]
-
Mobile phase pH: If the mobile phase pH is close to the pKa of the analyte, it can result in poor peak shape.
-
Column contamination: Accumulation of strongly retained impurities on the column can create active sites that cause tailing.[5]
Q4: I am observing split peaks in my HPLC analysis. What is the likely reason?
A4: Split peaks can arise from several issues:
-
Column void or channeling: A poorly packed column or the formation of a void at the column inlet can cause the sample to travel through different paths, resulting in split peaks.[7]
-
Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting.
-
Co-elution of impurities: A peak that appears to be split might actually be two or more closely eluting compounds.
-
Partially clogged frit: A blockage in the column inlet frit can disrupt the sample flow path.[7]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanol groups. | Use a base-deactivated column or an end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase. Lower the mobile phase pH.[6] |
| Column overload. | Reduce the injection volume or dilute the sample.[5] | |
| Mobile phase pH is not optimal. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5] | |
| Peak Splitting | Column void or damage. | Replace the column. Ensure proper column handling to avoid shocks.[7] |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Partially blocked column frit. | Replace the inlet frit or the column.[7] | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by changing the solvent ratio or using a different organic modifier (e.g., acetonitrile vs. methanol). |
| Unsuitable column. | Try a column with a different stationary phase (e.g., C8, Phenyl) to alter selectivity. | |
| Gradient slope is too steep. | Decrease the gradient slope to allow more time for separation. | |
| Baseline Drift/Noise | Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents. Flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase. Purge the pump and detector. | |
| Leaks in the system. | Check all fittings for leaks and tighten or replace as necessary. |
GC-MS Method Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Peaks or Low Signal | Leak in the injection port or transfer line. | Check for leaks using an electronic leak detector. |
| Column breakage. | Inspect the column for breaks, especially near the injector and detector. | |
| Inactive or contaminated ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, low-bleed column. |
| Column contamination. | Bake out the column at a high temperature (within its limit) or trim the front end of the column. | |
| Poor Separation | Inappropriate temperature program. | Optimize the temperature ramp rate and hold times. |
| Column is not suitable for the analytes. | Select a column with a different polarity stationary phase. | |
| Mass Spectrum Issues | Air leak in the MS vacuum system. | Check for leaks and ensure all seals are tight. Look for characteristic m/z peaks of air (e.g., 18, 28, 32, 40, 44). |
| Contaminated ion source. | Clean the ion source. |
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value | Reference |
| HPLC-UV | Limit of Detection (LOD) | 0.01 - 0.1% | General HPLC performance |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | General HPLC performance | |
| Linearity (R²) | > 0.999 | General HPLC performance | |
| Accuracy (% Recovery) | 98 - 102% | General HPLC performance | |
| Precision (% RSD) | < 2% | General HPLC performance | |
| GC-FID | Limit of Detection (LOD) | 0.01 - 0.1% | General GC performance |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | General GC performance | |
| Linearity (R²) | > 0.999 | General GC performance | |
| Accuracy (% Recovery) | 98 - 102% | General GC performance | |
| Precision (% RSD) | < 2% | General GC performance |
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific applications.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm) or MS in full scan mode.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Volatile Impurities
This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
Perform serial dilutions as needed for calibration standards.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
Validation & Comparative
Biological Activity Screening of 2,5-dichloro-4-hydroxypyridine Derivatives: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant gap in the biological activity screening of 2,5-dichloro-4-hydroxypyridine derivatives. Extensive searches for anticancer, antimicrobial, and enzyme inhibition studies specifically focused on this class of compounds did not yield sufficient quantitative data to construct a detailed comparative guide as requested.
While the parent scaffolds, 4-hydroxypyridine and 2,5-dichloropyridine, are components of various biologically active molecules, derivatives combining these specific functionalities have not been extensively explored or reported in publicly accessible research.
This guide, therefore, aims to provide a broader context by summarizing the known biological activities of related pyridine derivatives, which may offer insights into the potential therapeutic applications of the target compounds. The information is categorized by the type of biological activity and includes available quantitative data and experimental methodologies for analogous compounds.
I. Anticancer Activity of Substituted Pyridine Derivatives
While no specific data exists for this compound derivatives, numerous other substituted pyridine analogs have demonstrated significant anticancer properties.
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Diaryl-5H-indeno[1,2-b]pyridines | Compound 6d | MCF7 (Breast) | 4.34 | [1] |
| 3,6-Diunsaturated 2,5-diketopiperazines | Compound 11 | A549 (Lung) | 1.2 | [2] |
| Hela (Cervical) | 0.7 | [2] | ||
| 4-Phenoxypyridine-based quinoxalinones | Compound 23w | A549 (Lung) | 1.57 | [3] |
| H460 (Lung) | 0.94 | [3] | ||
| HT-29 (Colon) | 0.65 | [3] | ||
| Ciminalum-thiazolidinone hybrids | Compound 2h | MOLT-4 (Leukemia) | < 0.01 | [4] |
| SW-620 (Colon) | < 0.01 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][3]
II. Antimicrobial Activity of Substituted Pyridine Derivatives
Various pyridine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Specific Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Nicotinic acid benzylidene hydrazides | Nitro-substituted derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs | [5] |
| Izoxazole-pyridone derivatives | Compounds 89b, 89c | B. subtilis | 0.12 | [5] |
| Imidazo[4,5-b]pyridine derivatives | Compound 2 | Bacillus cereus | 0.07 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][6]
III. Enzyme Inhibition by Substituted Pyridine Derivatives
Substituted pyridines have been investigated as inhibitors of various enzymes, playing a role in different disease pathways.
Table 3: Enzyme Inhibitory Activity of Selected Pyridine Derivatives
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Reference |
| 3-Hydroxypyridine-4-one derivatives | Compound 6b | Tyrosinase | 25.82 | [7] |
| 2,2'-Bipyridine-5,5'-dicarboxylic acid | - | Prolyl 4-hydroxylase | 0.19 | [8] |
| Azinane triazole-based derivatives | Compound 12d | Acetylcholinesterase (AChE) | 0.73 | [9] |
| α-Glucosidase | 36.74 | [9] |
Experimental Protocol: Enzyme Inhibition Assay (General)
The specific protocol for an enzyme inhibition assay varies depending on the target enzyme. However, a general workflow can be described.
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds (potential inhibitors) are prepared in various concentrations.
-
Reaction Initiation: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a cuvette or microplate well). The reaction is often initiated by the addition of the substrate.
-
Monitoring Reaction Progress: The progress of the enzymatic reaction is monitored over time by measuring a change in a physical or chemical property, such as absorbance or fluorescence, which is related to the consumption of the substrate or the formation of the product.
-
Data Analysis: The initial reaction rates are calculated for different inhibitor concentrations. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.[7][8][9]
Visualizing Experimental Workflows
To illustrate the general processes involved in biological activity screening, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 7. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of 2,5-dichloro-4-hydroxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2,5-dichloro-4-hydroxypyridine. By presenting experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside data from analogous pyridine derivatives, this document serves as a practical resource for the unambiguous identification and characterization of the target compound.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic methods. The following tables summarize the expected and observed spectral data for the target compound and its structural isomers and related derivatives.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental) in DMSO-d₆
| Compound | δ H-3 (ppm) | δ H-6 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~7.8 | ~8.2 | ~11.0 (br s, OH) |
| 2-Chloro-4-hydroxypyridine[1] | 6.32 (d, J=2.0 Hz) | 7.82 (d, J=7.2 Hz) | 6.21 (dd, J=7.2, 2.0 Hz, H-5), 11.4 (br s, OH) |
| 2,5-Dichloropyridine[2] | 7.96 (dd, J=8.8, 0.6 Hz) | 8.42 (d, J=2.5 Hz) | 7.49 (dd, J=8.8, 2.5 Hz, H-4) |
| 3,5-Dichloro-2-hydroxypyridine | - | ~7.9 (d, J=2.0 Hz) | ~7.7 (d, J=2.0 Hz, H-4), ~12.0 (br s, OH) |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental) in DMSO-d₆
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) |
| This compound (Predicted) | ~150 | ~110 | ~165 | ~120 | ~145 |
| 4-Hydroxypyridine[3] | 140.3 | 116.5 | 176.4 | 116.5 | 140.3 |
| 2-Chloropyridine[4] | 150.1 | 124.2 | 139.3 | 123.0 | 149.6 |
| 3,5-Dichloropyridine[5] | 146.4 | 130.6 | 137.9 | 130.6 | 146.4 |
Table 3: IR Spectral Data (Predicted and Experimental)
| Compound | ν(O-H) (cm⁻¹) | ν(C=C), ν(C=N) (cm⁻¹) | ν(C-Cl) (cm⁻¹) |
| This compound (Predicted) | 3400-3200 (broad) | 1600-1450 | 800-700 |
| 4-Hydroxypyridine[6][7] | ~3400 (broad) | ~1640, ~1540 | - |
| 3,5-Dichloro-2-hydroxypyridine[8] | ~3400 (broad) | ~1630, ~1550 | ~780 |
| 2-Hydroxypyridine | 3400-2400 (very broad) | ~1650, ~1600 | - |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | C₅H₃Cl₂NO | 163.99 | 163, 165, 167 | 128, 100, 73 |
| 4-Hydroxypyridine | C₅H₅NO | 95.10 | 95 | 67, 40 |
| 3,5-Dichloro-2-hydroxypyridine[8] | C₅H₃Cl₂NO | 163.99 | 163, 165, 167 | 128, 100, 73 |
| 5-Chloro-2-pyridinol | C₅H₄ClNO | 129.54 | 129, 131 | 94, 66 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols can be adapted based on the specific instrumentation available.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a spectral width of -2 to 16 ppm.
-
Set the number of scans to 16 or more for a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 0 to 200 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Perform a background scan with an empty sample holder.
-
Collect the sample spectrum with a resolution of 4 cm⁻¹ and an accumulation of at least 16 scans.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition:
-
Scan a mass-to-charge (m/z) range of 40 to 500.
-
Identify the molecular ion peak ([M]⁺) and analyze the isotopic pattern for the presence of chlorine atoms (³⁵Cl and ³⁷Cl).
-
Characterize the major fragment ions to aid in structural elucidation.
-
Workflow for Spectroscopic Analysis
The logical flow from sample preparation to the final confirmation of the chemical structure is a critical aspect of the analytical process.
References
- 1. 3,5-Dichloropyridine(2457-47-8) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 3. Pyridine [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 3,5-Dichloro-2-pyridone | C5H3Cl2NO | CID 79496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dichloro-2-pyridone [webbook.nist.gov]
- 7. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 8. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for 2,5-dichloro-4-hydroxypyridine functionalization
For researchers, scientists, and drug development professionals, the selective functionalization of the 2,5-dichloro-4-hydroxypyridine core is a critical step in the synthesis of a diverse range of biologically active molecules. The presence of two distinct chlorine atoms and a hydroxyl group, which exists in equilibrium with its pyridone tautomer, presents both challenges and opportunities for regioselective modification. This guide provides a comparative analysis of catalytic systems for key functionalization reactions of this scaffold, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-H functionalization. The data presented is compiled from studies on structurally related dichloropyridines and pyridones, offering a valuable starting point for reaction optimization.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 2,5-dichloropyridines, the choice of catalyst and ligands is crucial for controlling regioselectivity. Generally, the chlorine at the C2 position is more activated towards oxidative addition to palladium due to the electronic influence of the adjacent nitrogen atom. However, specific conditions can favor substitution at the C5 position.
Comparative Data for Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Product Yield (%) | C5:C2 Selectivity |
| Pd(OAc)₂ (2 mol%) | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 100 | 18 | 4-Methoxyphenylboronic acid | 75 | >95:5[1] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Phenylboronic acid | High (expected) | C2 selective |
| PdCl₂(dppf) (3 mol%) | dppf | Na₂CO₃ | Toluene/H₂O | 100 | 12 | Phenylboronic acid | 80-90 (typical) | C2 selective |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | Arylboronic acids | Good to excellent | C2 selective |
Note: The data above is for 2,5-dichloropyridine and serves as a guide for this compound. The 4-hydroxy group may influence reactivity and selectivity.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. For dichloropyridines, achieving selective mono-amination is a key objective. The use of bulky, electron-rich phosphine ligands is critical for high yields and selectivity.
Comparative Data for Buchwald-Hartwig Amination of 2,5-Dichloropyridine
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Amine | Product Yield (%) |
| Pd₂(dba)₃ (2 mol%) | BINAP | NaOt-Bu | Toluene | 100 | 12-24 | Morpholine | 85-95 |
| Pd(OAc)₂ (2 mol%) | BrettPhos | LHMDS | THF | 65-80 | 12-24 | Primary/Secondary Amines | High (expected) |
| Pd-PEPPSI-IPr (1-3 mol%) | NHC | K₃PO₄ | t-Amyl alcohol | 100 | 18 | Various Amines | Good to excellent |
Note: This data is for 2,5-dichloropyridine. The acidic proton of the 4-hydroxy group on the target molecule may require the use of stronger or additional base.
Transition-Metal-Catalyzed C-H Functionalization of 4-Pyridones
The tautomeric equilibrium of this compound favors the 4-pyridone form, opening up possibilities for direct C-H functionalization. Various transition metals have been shown to catalyze the regioselective functionalization of pyridone scaffolds.
Catalyst Systems for C-H Functionalization of Pyridones
| Catalyst System | Reaction Type | Position Selectivity | Comments |
| Ru(II)/Ligand | Arylation | ortho to NH | 2-Hydroxypyridine-based ligands can enhance catalytic activity.[2] |
| Ni(cod)₂/dppp | Alkylation | C3-selective | Involves a radical intermediate.[3] |
| Pd(OAc)₂ | Olefination/Arylation | Substrate-dependent (C3 or C5) | Selectivity can be switched by substituents on the pyridone ring.[3] |
| Fe-based catalysts | C-H Activation | Various | Inexpensive and sustainable alternative.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling (C5-Selective)
This protocol is adapted from Jeffery conditions for the C5-selective arylation of 2,5-dichloropyridine.[1][5]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.02 mmol).
-
Add a degassed mixture of NMP (N-Methyl-2-pyrrolidone) and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of dichloropyridines.
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
structure-activity relationship (SAR) studies of 2,5-dichloro-4-hydroxypyridine analogs
This guide provides a detailed comparison of a series of pyridine-urea derivatives and their structure-activity relationship (SAR) as potential anticancer agents. The data presented is based on studies evaluating their in vitro growth inhibitory activity against various cancer cell lines, with a particular focus on their effects on the MCF-7 breast cancer cell line and their potential mechanism of action through VEGFR-2 inhibition.
Data Presentation: Anticancer Activity of Pyridine-Urea Analogs
The in vitro antiproliferative activity of the synthesized pyridine-urea analogs was assessed against the MCF-7 breast cancer cell line. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Compound ID | R-group | IC50 (µM) against MCF-7 (48h)[1] | IC50 (µM) against MCF-7 (72h)[1] | Mean Growth Inhibition (%) - NCI 60-cell line screen[1] | VEGFR-2 Inhibition IC50 (µM)[1] |
| 8b | 4-chloro | 2.01 | 0.95 | 43 | 5.0 ± 1.91 |
| 8d | 4-methoxy | 2.11 | 1.01 | - | - |
| 8e | 4-methyl | 0.22 | 0.11 | 49 | 3.93 ± 0.73 |
| 8g | 2,4-dichloro | 4.23 | 5.14 | - | - |
| 8h | 3,4-dichloro | > 50 | > 50 | - | - |
| 8i | 2-chloro-4-nitro | 2.56 | 1.22 | - | - |
| 8j | 4-bromo | 3.14 | 4.87 | - | - |
| 8l | 4-trifluoromethyl | 4.98 | 4.99 | - | - |
| 8m | 4-nitro | 15.2 | 13.1 | - | - |
| 8n | 4-cyano | 1.88 | 0.80 | - | - |
| Doxorubicin | - | 1.93 | - | - | - |
| Sorafenib | - | - | - | - | - |
Note: A lower IC50 value indicates higher potency. "-" indicates data not available.
Structure-Activity Relationship (SAR) Summary:
-
Substitution at the 4-position of the phenylurea moiety significantly influences anticancer activity.
-
Electron-donating groups, such as a methyl group (8e ), demonstrated the highest potency against the MCF-7 cell line.[1]
-
Electron-withdrawing groups, such as chloro (8b ), cyano (8n ), and methoxy (8d ), also showed considerable activity.[1]
-
Analogs with di-substitution on the phenyl ring (8g , 8h ) or a nitro group (8m ) exhibited reduced or no activity.[1]
-
The most potent compounds against MCF-7 cells, 8b and 8e , also showed the highest mean growth inhibition in the NCI 60-cell line screen and were effective inhibitors of VEGFR-2.[1]
Experimental Protocols
The antiproliferative activity of the pyridine-urea analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]
-
Cell Culture: MCF-7 breast cancer cells were cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the pyridine-urea analogs for 48 and 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Selected compounds were evaluated by the US National Cancer Institute (NCI) against a panel of approximately 60 human cancer cell lines from nine different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer). The screening was performed at a single high dose (10⁻⁵ M) to determine the percent growth inhibition.[1]
The inhibitory activity of the most potent compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was determined using a kinase assay. This assay typically involves incubating the recombinant VEGFR-2 enzyme with the test compound and a substrate in the presence of ATP. The amount of phosphorylated substrate is then quantified to determine the inhibitory effect of the compound.
Visualizations
Caption: Workflow for evaluating the anticancer activity of pyridine-urea analogs.
Caption: Proposed mechanism of action via VEGFR-2 signaling pathway inhibition.
References
Navigating Metabolic Fates: A Comparative Guide to the Stability of 2,5-Dichloro-4-hydroxypyridine Derivatives
For researchers and professionals in drug development, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative assessment of the metabolic stability of compounds derived from 2,5-dichloro-4-hydroxypyridine, offering insights into their potential persistence and clearance within a biological system. The following sections detail experimental data on structurally related compounds, outline the protocols for assessing metabolic stability, and visualize the key metabolic pathways and experimental workflows.
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect, while those that are too stable may accumulate and lead to toxicity. The pyridine ring and its derivatives are common scaffolds in medicinal chemistry, and understanding their susceptibility to metabolism is crucial for designing effective and safe therapeutic agents.
Comparative Metabolic Stability Data
| Compound ID | Structure | HLM t1/2 (min) | MLM t1/2 (min) |
| 1 | 3-((4-methylbenzyl)(methyl)amino)-6-(4-phenylpiperazin-1-yl)pyridazine | 3 | 2 |
| 7 | 6-(4-(4-fluorophenyl)piperazin-1-yl)-3-((4-methylbenzyl)(methyl)amino)pyridazine | 13 | 13 |
| 9 | 3-((4-methylbenzyl)(methyl)amino)-6-(4-(thiazol-2-yl)piperazin-1-yl)pyridazine | >120 | 113 |
| 10 | 3-(benzyl(methyl)amino)-6-(4-phenylpiperazin-1-yl)pyridazine | 3 | 2 |
| 29 | N,N-dimethyl-4-((6-(2,5-diazaspiro[3.3]heptan-2-yl)pyridazin-3-yl)amino)benzonitrile | 105 | 113 |
Data sourced from a study on piperazin-1-ylpyridazines, which share structural similarities with the target compounds. HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes.[1]
Experimental Protocols
The metabolic stability of the compounds is typically assessed using an in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2]
Human Liver Microsomal Stability Assay Protocol
-
Preparation of Reagents:
-
Test compounds are dissolved in an appropriate organic solvent (e.g., DMSO) to create stock solutions.
-
Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
The test compound is pre-incubated with the liver microsomes and buffer at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
A control incubation is performed in the absence of the NADPH-regenerating system to assess non-enzymatic degradation.
-
-
Sampling and Quenching:
-
Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reactions in the aliquots are immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.
-
-
Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The concentration of the parent compound at each time point is determined relative to the internal standard.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2).
-
The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.
-
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
The primary route of metabolism for many xenobiotics, including pyridine derivatives, is through oxidation reactions catalyzed by cytochrome P450 enzymes. This is considered Phase I metabolism. The introduction of polar functional groups, such as hydroxyl groups, facilitates subsequent Phase II conjugation reactions, which further increase water solubility and promote excretion.
Structure-Metabolism Relationships
The metabolic stability of pyridine derivatives is significantly influenced by the nature and position of their substituents.
-
Electron-withdrawing groups , such as chlorine atoms, can decrease the electron density of the pyridine ring, potentially making it less susceptible to oxidative metabolism by CYP enzymes.
-
Hydroxyl groups can serve as sites for Phase II conjugation reactions, such as glucuronidation or sulfation. The position of the hydroxyl group can influence the rate of these reactions.
-
Steric hindrance around potential sites of metabolism can shield the molecule from enzymatic attack, thereby increasing its metabolic stability. For example, bulky substituents adjacent to a metabolically liable position can slow down the rate of metabolism.
The data presented for the piperazin-1-ylpyridazine analogs suggests that modifications to the substituents can dramatically alter the metabolic half-life. For instance, the introduction of a thiazole ring (Compound 9) or a diazaspiro[3.3]heptane system (Compound 29) led to a significant increase in stability compared to the parent compound.[1] This highlights the importance of iterative structural modifications guided by metabolic stability data in the optimization of drug candidates.
References
Head-to-Head Comparison of Synthetic Routes to 2,5-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes to 2,5-dichloro-4-hydroxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on starting materials, reaction steps, yields, and overall efficiency. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.
Route 1: Multi-step Synthesis from Citric Acid via Chelidamic Acid
This route commences with the readily available and inexpensive starting material, citric acid, and proceeds through several key intermediates, including chelidonic acid and chelidamic acid.
Logical Relationship of Route 1
Caption: Multi-step synthesis of this compound starting from citric acid.
Experimental Protocols for Route 1
Step 1: Synthesis of Chelidamic Acid from Citric Acid
The synthesis of chelidamic acid from citric acid is a well-established multi-step process.
-
Synthesis of Acetone Dicarboxylic Acid from Citric Acid: Citric acid is converted to acetone dicarboxylic acid by reaction with fuming sulfuric acid.
-
Synthesis of Chelidonic Acid from Acetone Dicarboxylic Acid: Acetone dicarboxylic acid is then cyclized to chelidonic acid using a dehydrating agent like polyphosphoric acid.
-
Synthesis of Chelidamic Acid from Chelidonic Acid: Chelidonic acid is reacted with aqueous ammonia to yield chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). A typical procedure involves adding a 30% aqueous ammonia solution dropwise to chelidonic acid at 0°C, followed by stirring at room temperature for 48 hours. The product is then precipitated by acidification with hydrochloric acid. This step proceeds with a high yield of approximately 98%.[1][2]
Step 2: Decarboxylation of Chelidamic Acid to 4-Hydroxypyridine
Chelidamic acid is thermally decarboxylated to produce 4-hydroxypyridine. This reaction is typically carried out by heating the chelidamic acid, and it is known that pyridinecarboxylic acids can undergo decarboxylation upon heating.[3][4] The precise yield for this specific transformation needs to be empirically determined but is a known reaction type.
Step 3: Chlorination of 4-Hydroxypyridine to 2,6-Dichloro-4-hydroxypyridine
The resulting 4-hydroxypyridine is then chlorinated. A common method for converting hydroxypyridines to chloropyridines involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). For example, a similar transformation of a hydroxypyridine derivative to its corresponding chloropyridine has been reported with a yield of 92%.[5] This reaction is expected to chlorinate the positions ortho to the hydroxyl group, yielding 2,6-dichloro-4-hydroxypyridine.
Step 4: Selective Reduction of 2,6-Dichloro-4-hydroxypyridine to this compound
This is a critical and challenging step that requires the selective removal of one chlorine atom at the 6-position while retaining the chlorine at the 2-position and the hydroxyl group at the 4-position. Specific catalytic systems, such as those involving titanium catalysts, have been shown to enable the selective reduction of N-heteroarenes.[6] The feasibility and yield of this selective dechlorination would require experimental investigation and optimization.
Route 2: Direct Chlorination of a Substituted Pyridine (Hypothetical)
This conceptual route explores a more direct approach by starting with a pre-functionalized pyridine ring and introducing the desired substituents. A plausible, though less documented, approach would be the direct dichlorination of 4-hydroxypyridine at the 2 and 5 positions. However, electrophilic substitution on the pyridine ring is generally difficult and often requires harsh conditions, with substitution patterns being highly dependent on the existing substituents and reaction conditions.
Logical Relationship of Route 2
References
- 1. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Chelidamic acid | 138-60-3 [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
The Fragment Potential of 2,5-Dichloro-4-hydroxypyridine: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, fragment-based approaches have gained significant traction, offering an efficient pathway to identify novel lead compounds. This guide provides a comprehensive evaluation of 2,5-dichloro-4-hydroxypyridine as a potential fragment for use in drug discovery campaigns. By examining its physicochemical properties and comparing them to established fragment libraries and alternative scaffolds, we aim to provide researchers, scientists, and drug development professionals with a critical assessment of its suitability for fragment-based screening.
Physicochemical Properties and Fragment-Likeness
The success of a fragment-based drug discovery (FBDD) campaign hinges on the quality of the fragments in the screening library. Ideal fragments are small, possess low complexity, and exhibit favorable physicochemical properties that adhere to the "Rule of Three". While specific experimental data for this compound in a drug discovery context is not publicly available, we can assess its potential by analyzing its calculated properties.
Table 1: Physicochemical Properties of this compound and Comparison with "Rule of Three" Guidelines
| Property | This compound (Calculated) | "Rule of Three" Guideline |
| Molecular Weight (MW) | 164.0 g/mol | ≤ 300 Da |
| LogP (octanol/water) | ~1.5 - 2.0 | ≤ 3 |
| Hydrogen Bond Donors (HBD) | 1 (hydroxyl group) | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 2 (nitrogen, oxygen) | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
Note: LogP values are estimations and can vary based on the calculation method.
Based on these calculated properties, this compound aligns well with the "Rule of Three," suggesting its suitability as a starting point for fragment screening. Its low molecular weight and limited number of hydrogen bond donors and acceptors are desirable features for a fragment, as they allow for a greater exploration of chemical space and provide ample opportunity for subsequent optimization. The rigid pyridine scaffold can also provide valuable structural information upon binding to a target protein.
Comparison with Alternative Fragments
The hydroxypyridine and dichlorophenyl motifs are present in various known bioactive molecules. Below is a comparison of this compound with other fragments that have been successfully employed in drug discovery.
Table 2: Comparison of this compound with Representative Fragments
| Fragment | Molecular Weight ( g/mol ) | LogP | HBD | HBA | Key Features |
| This compound | 164.0 | ~1.5-2.0 | 1 | 2 | Dichlorinated aromatic ring, hydroxypyridine core |
| Phenol | 94.1 | 1.5 | 1 | 1 | Simple aromatic scaffold, common starting point |
| 3-Aminopyridine | 94.1 | 0.3 | 1 | 2 | Basic nitrogen for hydrogen bonding, versatile for derivatization |
| 1H-Indazole | 118.1 | 1.8 | 1 | 2 | Bicyclic system, known kinase hinge-binder |
| 6-Chloro-1H-indazole | 152.6 | 2.5 | 1 | 2 | Increased lipophilicity and potential for specific interactions |
This comparison highlights that this compound possesses a unique combination of features. The dichlorination pattern can influence binding affinity and selectivity, while the hydroxypyridine core can engage in crucial hydrogen bonding interactions with a target protein.
Experimental Protocols for Fragment Screening
To evaluate the true potential of this compound, it must be subjected to biophysical screening against a specific biological target. Fragment-based screening typically requires sensitive techniques to detect the weak binding affinities characteristic of fragments (in the millimolar to micromolar range).[1] A typical workflow involves a primary screen followed by orthogonal validation methods.
Primary Screening: Thermal Shift Assay (TSA)
Objective: To rapidly identify fragments that bind to the target protein by measuring changes in its thermal stability.
Protocol:
-
Protein Preparation: Purify the target protein to >95% homogeneity. Prepare a stock solution of the protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Fragment Solution: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Assay Setup:
-
In a 96-well PCR plate, add the protein solution to a final concentration of 2-5 µM.
-
Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Add this compound to a final concentration of 100-500 µM (final DMSO concentration should be ≤ 1%). Include a no-fragment control (DMSO only).
-
-
Data Acquisition: Use a real-time PCR instrument to gradually increase the temperature from 25 °C to 95 °C. Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant positive shift in Tm in the presence of the fragment compared to the control indicates binding.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of hit fragments from the primary screen and to determine their binding affinity (KD) and kinetics.
Protocol:
-
Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Fragment Injection: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO).
-
Binding Measurement: Inject the fragment solutions over the sensor chip surface at a constant flow rate. A reference flow cell without immobilized protein should be used for background subtraction.
-
Data Analysis: The change in the refractive index at the sensor surface, measured in response units (RU), is proportional to the amount of bound fragment. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualization of Key Processes
To further illustrate the context in which this compound would be evaluated, the following diagrams depict a typical fragment-based drug discovery workflow and a hypothetical signaling pathway where a target of this fragment might be involved.
Caption: A typical workflow for fragment-based drug discovery.
Caption: A hypothetical signaling pathway inhibited by the fragment.
Conclusion
While direct experimental evidence for the utility of this compound as a fragment in drug discovery is currently lacking in the public domain, its physicochemical properties align well with the guiding principles of fragment-based design. Its simple, rigid scaffold, coupled with the presence of hydrogen bonding moieties and a distinct dichlorination pattern, makes it an intriguing candidate for inclusion in fragment screening libraries.
To rigorously evaluate its potential, this fragment must be tested against a variety of biological targets using a cascade of biophysical techniques. The experimental protocols outlined in this guide provide a framework for such an evaluation. The successful identification of this compound as a hit in a screening campaign would open avenues for structure-based design and lead optimization, potentially yielding novel and potent therapeutic agents. Further research into the synthesis of analogs and their corresponding structure-activity relationships would be a critical next step in harnessing the potential of this fragment.
References
cytotoxicity assessment of novel compounds synthesized from 2,5-dichloro-4-hydroxypyridine
A comparative analysis of newly synthesized compounds reveals significant cytotoxic activity against various cancer cell lines, suggesting a promising future for pyridine-based chemotherapeutics. Researchers are increasingly turning to the versatile pyridine scaffold to develop novel anti-cancer agents, with several new derivatives demonstrating potent and selective killing of cancer cells in preclinical studies.
Newly developed compounds incorporating a pyridine backbone, a core structure related to 2,5-dichloro-4-hydroxypyridine, have shown considerable efficacy in inducing cell death in a range of human cancer cell lines. This guide provides a comparative overview of the cytotoxic performance of these novel pyridine derivatives, supported by experimental data from recent studies. The findings indicate that specific chemical modifications to the pyridine ring can lead to compounds with high potency and, in some cases, selectivity for cancer cells over normal cells.
Comparative Cytotoxicity Data
The cytotoxic potential of novel pyridine derivatives has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The data below summarizes the performance of various novel pyridine compounds against several cancer cell lines.
| Compound Class | Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Pyridine-3-carbonitrile | 5d | HepG2 (Liver) | MTT | Not Specified | 1.53 | [1][2] |
| Pyridine-3-carbonitrile | 5h | HepG2 (Liver) | MTT | Not Specified | 1.53 | [1][2] |
| Pyridine-3-carbonitrile | 5i | HepG2 (Liver) | MTT | Not Specified | 1.53 | [1][2] |
| Pyridine-3-carbonitrile | 5i | MBA-MB-231 (Breast) | MTT | Not Specified | 1.38 | [1] |
| Pyrido[2,3-d]pyrimidine | 4 | MCF-7 (Breast) | MTT | Not Specified | 0.57 | [3] |
| Pyrido[2,3-d]pyrimidine | 11 | HepG2 (Liver) | MTT | Not Specified | 0.99 | [3] |
| N-Methyl-4-phenoxypicolinamide | 8e | H460 (Lung) | MTT | Not Specified | 1.7 | [4] |
| N-Methyl-4-phenoxypicolinamide | 8e | HT-29 (Colon) | MTT | Not Specified | 3.0 | [4] |
| Imidazole-Pyridine Scaffold | 12e | MCF-7 (Breast) | MTT | Not Specified | 2.56 | [5] |
| Dihydropyridine Carboxylic Acid | 3a | HCT-15 (Colon) | SRB | Not Specified | 7.94 | [6] |
| Dihydropyridine Carboxylic Acid | 3b | HCT-15 (Colon) | SRB | Not Specified | 9.24 | [6] |
| 1,4-Dihydropyridine | 7a | MOLT-4 (Leukemia) | MTT | Not Specified | 17.4 | [7] |
| Benzimidazole Derivative | se-182 | HepG2 (Liver) | MTT | 72 | 15.58 | [8] |
| Benzimidazole Derivative | se-182 | A549 (Lung) | MTT | 72 | 15.80 | [8] |
Experimental Protocols
The assessment of cytotoxicity is a critical step in drug discovery. The following protocols for the MTT and LDH assays are widely used to determine the cytotoxic effects of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[10]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 6 to 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Following the incubation period, 10 µL of the MTT reagent is added to each well.[10]
-
Incubation: The plate is incubated for 2 to 4 hours, or until a purple precipitate is visible.[10]
-
Solubilization: 100 µL of a detergent reagent (like DMSO) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader.[10]
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.[10]
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with test compounds.
-
Supernatant Collection: After incubation, the plate is centrifuged at 250 x g for 10 minutes.[10]
-
Transfer: The cell-free supernatant is carefully transferred to a new 96-well plate.[10]
-
Reaction Mixture Addition: The LDH reaction mixture is added to each well containing the supernatant.[10]
-
Incubation and Measurement: The plate is incubated according to the manufacturer's instructions, and the absorbance is measured at the appropriate wavelength.
Visualizing Cellular Mechanisms
To understand how these novel pyridine derivatives induce cytotoxicity, it is essential to visualize the underlying cellular pathways and experimental workflows.
Caption: Workflow for in vitro cytotoxicity assessment of novel compounds.
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis pathway, which is often activated by cellular stress induced by chemotherapeutic agents.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2,5-Dichloro-4-hydroxypyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 2,5-Dichloro-4-hydroxypyridine, ensuring the safety of personnel and the protection of our environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar compounds, including 4-Hydroxypyridine and 2,5-Dichloropyridine. It is imperative to treat this information as a baseline and consult with your institution's environmental health and safety (EHS) office for site-specific protocols.
Hazard Profile and Safety Precautions
Based on analogous compounds, this compound is anticipated to be a hazardous substance. It is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Quantitative Data on Analogous Compounds
The following table summarizes the known properties and hazards of compounds structurally related to this compound. This data should be used to infer the potential hazards of the target compound.
| Property | 4-Hydroxypyridine | 2,5-Dichloropyridine |
| Physical State | Powder Solid[1] | Solid[3] |
| Appearance | Beige[1] | Off-white[3] |
| Signal Word | Danger[1] | Warning[3] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][2] | Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][2] | - |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[1][2] | - |
| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation)[1][2] | - |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not discharge into drains or the environment.[1][2]
-
Waste Identification and Segregation:
-
Label the waste container clearly as "Hazardous Waste" and specify the contents: "this compound".
-
Keep solid and liquid waste streams separate.
-
-
Containerization:
-
Use a compatible, leak-proof container with a secure lid. The original container is often a suitable choice.
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA).
-
The SAA should be in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Keep the container closed at all times except when adding waste.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a hazardous waste pickup.
-
Provide them with accurate information about the waste composition and quantity.
-
Disposal must be carried out by a licensed and approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on the properties of similar chemical compounds. Always consult the specific Safety Data Sheet for any chemical you are working with and follow the disposal guidelines provided by your institution's Environmental Health and Safety department.
References
Essential Safety and Operational Guide for 2,5-Dichloro-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2,5-Dichloro-4-hydroxypyridine. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use.[1] | Prevents skin contact and subsequent irritation.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement.[1][2] | Minimizes the risk of skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use a dust mask (e.g., N95) or a full-face respirator if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[1] | Protects the respiratory tract from irritation due to dust or vapors.[1] |
Operational Plan for Safe Handling
A systematic approach to handling is essential for safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Before starting, confirm all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use.[1][2][3]
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid the formation and inhalation of dust.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3][4]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7][8]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing.[5][6] If skin irritation persists, seek medical attention.[3]
-
Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][8][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[8] Seek immediate medical attention.[4][5]
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it into a suitable, closed container for disposal.[1][4]
-
Ventilate the area of the spill.[1]
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][4]
-
Waste must be stored in clearly labeled, sealed containers in a designated Satellite Accumulation Area (SAA).[10]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Contaminated clothing should be decontaminated or disposed of as hazardous waste.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
